Product packaging for (2-Methyl-benzylamino)-acetic acid(Cat. No.:CAS No. 702629-73-0)

(2-Methyl-benzylamino)-acetic acid

Cat. No.: B1626162
CAS No.: 702629-73-0
M. Wt: 179.22 g/mol
InChI Key: FSHQMEULJGMJPU-UHFFFAOYSA-N
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Description

(2-Methyl-benzylamino)-acetic acid, identified by CAS registry number 702629-73-0, is a specialized organic compound with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . This compound is an N-substituted glycine derivative, specifically functionalized with a 2-methylbenzyl group, which classifies it as a valuable building block in synthetic and medicinal chemistry research . Its structure, represented by the SMILES notation O=C(O)CNCC1=CC=CC=C1C, features both a carboxylic acid moiety and a secondary amine, making it a versatile scaffold for the synthesis of more complex molecules, such as pharmaceuticals and specialty materials . Researchers utilize this compound and its analogues, like those with N-methyl modifications, to explore structure-activity relationships or to develop novel chemical entities . As with many research chemicals, proper handling procedures should be observed. This product is labeled For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1626162 (2-Methyl-benzylamino)-acetic acid CAS No. 702629-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylphenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHQMEULJGMJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530860
Record name N-[(2-Methylphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702629-73-0
Record name N-[(2-Methylphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of (2-Methyl-benzylamino)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Methyl-benzylamino)-acetic acid. The information is compiled from publicly available data on structurally related compounds, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

This compound is a derivative of the amino acid glycine, where one of the amino protons is replaced by a 2-methylbenzyl group.

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
IUPAC Name2-((2-Methylbenzyl)amino)acetic acid
CAS NumberNot available

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is inferred from the analysis of similar compounds and known spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, benzylic, methylene, and methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2-7.4Multiplet4HAromatic protons (C₆H₄)
~ 4.1Singlet2HBenzylic protons (-CH₂-Ph)
~ 3.3Singlet2HMethylene protons (-CH₂-COOH)
~ 2.4Singlet3HMethyl protons (-CH₃)
~ 10-12Broad Singlet1HCarboxylic acid proton (-COOH)
~ 2-3Broad Singlet1HAmine proton (-NH-)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will show characteristic peaks for the carboxylic acid, aromatic, benzylic, methylene, and methyl carbons.

Chemical Shift (δ, ppm)Assignment
~ 170-175Carboxylic acid carbon (-COOH)
~ 135-140Quaternary aromatic carbon (C-CH₃)
~ 130-135Quaternary aromatic carbon (C-CH₂NH)
~ 125-130Aromatic carbons (-CH)
~ 50-55Benzylic carbon (-CH₂-Ph)
~ 45-50Methylene carbon (-CH₂-COOH)
~ 18-22Methyl carbon (-CH₃)
IR (Infrared) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
3000-2850MediumC-H stretch (Aromatic and Aliphatic)
~ 1700StrongC=O stretch (Carboxylic acid)
~ 1600, ~1450Medium-WeakC=C stretch (Aromatic ring)
~ 1150MediumC-N stretch
~ 750StrongC-H bend (Ortho-substituted aromatic)
MS (Mass Spectrometry) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z (Mass-to-charge ratio)Relative IntensityAssignment
179High[M]⁺, Molecular ion
105High[M - CH₂COOH]⁺, loss of the acetic acid moiety
91Medium[C₇H₇]⁺, Tropylium ion

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR accessory.

  • Record the sample spectrum. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive or negative ion mode.

  • The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-500).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Validation MS->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound.

An In-Depth Technical Guide on the Chemical Properties of N-(2-methylbenzyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(2-methylbenzyl)glycine, a substituted amino acid derivative of glycine. The document details its synthesis, physicochemical characteristics, and spectroscopic profile, presenting data in a structured format for ease of comparison and reference. Experimental protocols and logical workflows are described to support reproducibility and further investigation into this compound.

Physicochemical Properties

N-(2-methylbenzyl)glycine, also known as N-(o-tolyl)glycine, is a derivative of the simplest amino acid, glycine, where one of the amino protons is replaced by a 2-methylbenzyl group. This substitution significantly influences its physical and chemical properties compared to the parent glycine molecule. While specific experimental data for N-(2-methylbenzyl)glycine is not widely available in publicly accessible databases, the properties of the closely related N-benzylglycine can provide valuable estimates.

Table 1: Physicochemical Properties of N-benzylglycine and Related Compounds

PropertyN-benzylglycineGlycine
Molecular Formula C₉H₁₁NO₂C₂H₅NO₂
Molecular Weight 165.19 g/mol 75.07 g/mol [1]
Melting Point 232 °C (decomposes)[2][3]233 °C (decomposes)[4]
Boiling Point 308.9 ± 25.0 °C (Predicted)[3]233 °C[3]
Density 1.161 ± 0.06 g/cm³ (Predicted)[2]1.1607 g/cm³
pKa 2.29 ± 0.10 (Predicted)[2]2.34 (acid), 9.6 (base)
LogP -0.7 (Predicted)[5]-3.21[1]
Appearance White solid[2]White crystalline solid[1]

Synthesis of N-(2-methylbenzyl)glycine

A common and effective method for the synthesis of N-substituted glycine derivatives is the nucleophilic substitution of a haloacetic acid with a primary amine.[6] For N-(2-methylbenzyl)glycine, this involves the reaction of 2-methylbenzylamine with chloroacetic acid.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a generalized procedure based on established methods for the synthesis of N-alkylated glycine derivatives.[6][7][8]

Materials:

  • 2-Methylbenzylamine

  • Chloroacetic acid

  • Sodium carbonate (or another suitable base)

  • Water

  • Ethanol (or other suitable solvent for recrystallization)

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, pH meter)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in water.

  • Addition of Base: Slowly add a solution of sodium carbonate in water to the chloroacetic acid solution to neutralize it.

  • Addition of Amine: To the resulting solution, add 2-methylbenzylamine dropwise with constant stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(2-methylbenzyl)glycine.

  • Characterization: Dry the purified product under vacuum and characterize by determining its melting point and using spectroscopic methods (NMR, IR, MS).

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Processing cluster_product Product 2_Methylbenzylamine 2_Methylbenzylamine Reaction_Vessel Aqueous Solution (with Base) 2_Methylbenzylamine->Reaction_Vessel Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Reaction_Vessel Reflux Reflux Reaction_Vessel->Reflux Acidification Acidification Reflux->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization N_2_methylbenzyl_glycine N-(2-methylbenzyl)glycine Recrystallization->N_2_methylbenzyl_glycine

Synthesis workflow for N-(2-methylbenzyl)glycine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the glycine methylene protons, and the methyl protons. The aromatic protons would appear in the downfield region (typically 7.0-7.5 ppm). The benzylic methylene protons and the glycine methylene protons would likely appear as singlets in the range of 3.5-4.5 ppm. The methyl protons on the benzyl group would give a singlet further upfield, around 2.3 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (125-140 ppm), the benzylic methylene carbon, the glycine methylene carbon, and the methyl carbon (typically below 30 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-(2-methylbenzyl)glycine

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)10-12 (broad s)170-180
Aromatic (C₆H₄)7.0-7.5 (m)125-140
Benzylic (CH₂)~4.0 (s)~50-55
Glycine (CH₂)~3.5 (s)~45-50
Methyl (CH₃)~2.3 (s)~18-22
Amino (NH)Variable (broad s)-

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of N-(2-methylbenzyl)glycine is expected to exhibit characteristic absorption bands corresponding to its functional groups.[8] A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretch of the secondary amine.[8] The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong absorption band around 1700-1725 cm⁻¹.[6][9] The C-N stretching and N-H bending vibrations would be observed in the fingerprint region (below 1600 cm⁻¹). Aromatic C-H stretching bands would be present above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for N-(2-methylbenzyl)glycine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
N-H (Secondary Amine)Stretching3300-3500 (moderate)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Carboxylic Acid)Stretching1700-1725 (strong)
C=C (Aromatic)Stretching1450-1600
N-HBending1550-1650
Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of N-(2-methylbenzyl)glycine. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (179.21 g/mol ). A prominent fragment would likely be the tropylium ion (m/z 91) resulting from the cleavage of the benzyl group, a common fragmentation pathway for benzyl-containing compounds. Other fragments could arise from the loss of the carboxyl group (M-45) or other characteristic cleavages.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_result Structural Elucidation Sample N-(2-methylbenzyl)glycine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Confirmed Confirmation of Molecular Structure NMR_Data->Structure_Confirmed IR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Workflow for spectroscopic characterization.

Reactivity and Potential Applications

N-(2-methylbenzyl)glycine possesses both an acidic carboxylic acid group and a basic secondary amine group, making it an amphoteric molecule. The reactivity of this compound will be dictated by these two functional groups. The carboxylic acid can undergo esterification, amidation, and reduction reactions. The secondary amine is nucleophilic and can react with electrophiles.

The introduction of the 2-methylbenzyl group enhances the lipophilicity of the glycine molecule, which may influence its biological activity. N-substituted glycine derivatives, also known as peptoids, are a class of peptide mimics that have garnered significant interest in drug discovery due to their proteolytic stability and potential for diverse side-chain incorporation.[10]

While specific biological activities of N-(2-methylbenzyl)glycine have not been extensively reported, related N-arylmethyl substituted glycine derivatives have been investigated for various therapeutic applications. For instance, certain derivatives have shown potential as inhibitors of glycine transporters, which are involved in neurotransmission.[11] Other studies on N-substituted glycine derivatives have explored their antimicrobial and anticancer activities.[11][12] The structural features of N-(2-methylbenzyl)glycine make it a candidate for further investigation in these and other areas of medicinal chemistry.

Conclusion

This technical guide has summarized the key chemical properties of N-(2-methylbenzyl)glycine based on available data and established chemical principles. While specific experimental values for this compound are limited in the current literature, this document provides a robust framework for its synthesis, characterization, and potential areas of application. The detailed protocols and workflows are intended to facilitate further research and development involving this and structurally related N-substituted glycine derivatives. Further experimental investigation is warranted to fully elucidate the physicochemical and biological profile of N-(2-methylbenzyl)glycine.

References

An In-depth Technical Guide on (2-Methyl-benzylamino)-acetic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available scientific data for (2-Methyl-benzylamino)-acetic acid, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of in-depth experimental data for this specific compound, this guide also includes information on closely related analogs, namely 2-(Benzylamino)acetic acid and 2-(Benzyl(methyl)amino)acetic acid, to provide a broader context and facilitate further research.

Core Compound: this compound

This compound is a substituted glycine derivative. The core structure consists of an acetic acid moiety linked to a benzylamine, where the benzyl group is further substituted with a methyl group at the ortho position.

Molecular Structure:

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

PropertyValueReference
CAS Number 702629-73-0[1]
Molecular Formula C10H13NO2[1]
Molecular Weight 179.216 g/mol [1]
Exact Mass 179.09500[1]
Canonical SMILES CC1=CC=CC=C1CNCC(=O)O
InChI InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Topological Polar Surface Area (TPSA) 49.33 Ų[1]
Predicted logP 1.56010[1]
Predicted pKa 2.29±0.10

Experimental Data and Protocols

As of the latest available information, detailed experimental protocols, quantitative biological activity data, and specific signaling pathway involvements for this compound have not been extensively reported in the scientific literature. Researchers interested in this compound may need to develop and validate their own experimental procedures.

Related Compounds for Comparative Analysis

To aid in the design of future studies, this section provides data on two structurally similar compounds: 2-(Benzylamino)acetic acid and 2-(Benzyl(methyl)amino)acetic acid. These compounds share the core benzylamino-acetic acid scaffold and can serve as valuable benchmarks.

2-(Benzylamino)acetic acid

This compound is a direct analog of glycine where one of the amino protons is replaced by a benzyl group.

Chemical Identifiers and Properties

PropertyValueReference
CAS Number 17136-36-6[2]
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)CNCC(=O)O[2]
InChI InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)[2]
Topological Polar Surface Area (TPSA) 49.3 Ų[2]
Computed XLogP3 -1.4[2]

Amino acids and their derivatives are known to have various biological activities and have been explored as ergogenic supplements.[3]

2-(Benzyl(methyl)amino)acetic acid

In this analog, the nitrogen atom is tertiary, bonded to a benzyl group, a methyl group, and the acetyl group.

Chemical Identifiers and Properties

PropertyValueReference
CAS Number 37429-48-4[4]
Molecular Formula C10H13NO2[4]
Molecular Weight 179.22 g/mol [4]
Canonical SMILES CN(CC1=CC=CC=C1)CC(=O)O[4]
Topological Polar Surface Area (TPSA) 40.54 Ų[4]
Computed LogP 1.203[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 4[4]

Logical Relationship of Compounds

The following diagram illustrates the structural relationship between the core compound of interest and its related analogs discussed in this guide. This visualization can help researchers conceptualize substitution patterns and potential structure-activity relationships.

G Structural Relationship of Benzylamino Acetic Acid Derivatives A This compound (Core Compound) C10H13NO2 B 2-(Benzylamino)acetic acid (Unsubstituted Benzyl Analog) C9H11NO2 A->B Removal of ortho-methyl group C 2-(Benzyl(methyl)amino)acetic acid (N-Methylated Analog) C10H13NO2 A->C Isomeric Relationship & Different Substitution Pattern B->C N-methylation

Caption: Structural relationships between the target compound and its analogs.

Conclusion

While this compound is a chemically defined compound with known physical properties, its biological role and potential applications remain largely unexplored in the public domain. This guide provides the foundational chemical information for this molecule and offers a comparative look at related structures to inform future research endeavors. Drug development professionals and scientists are encouraged to use this information as a starting point for novel experimental designs to elucidate the bioactivity and therapeutic potential of this and similar molecules.

References

The Untapped Potential of (2-Methyl-benzylamino)-acetic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, CN – November 2, 2025 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, (2-Methyl-benzylamino)-acetic acid. While direct research on this specific molecule is nascent, this document explores its therapeutic promise by examining the established biological activities of structurally related N-benzylglycine and substituted benzylamino acetic acid derivatives. This guide outlines potential therapeutic areas, proposes experimental workflows for its evaluation, and provides detailed protocols for key assays.

Executive Summary

This compound belongs to the class of N-substituted amino acid derivatives, a scaffold of significant interest in medicinal chemistry due to its versatility as a building block for complex bioactive molecules and peptidomimetics.[1][2] Derivatives of the parent compound, N-benzylglycine, have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents.[3][4][5][6] The introduction of a methyl group at the ortho position of the benzyl ring in this compound is hypothesized to influence its conformational flexibility, lipophilicity, and metabolic stability, potentially leading to enhanced potency, selectivity, or pharmacokinetic properties compared to its unsubstituted counterpart. This guide will synthesize existing data on related compounds to build a framework for the systematic investigation of this compound as a potential drug candidate.

Chemical and Physical Properties

While experimental data for this compound is not publicly available, its properties can be predicted based on its structure. These predictions are crucial for designing initial experiments, such as solubility and formulation studies.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₃NO₂Defines the elemental composition.
Molecular Weight 179.22 g/mol Influences diffusion, absorption, and distribution.
LogP ~1.5 - 2.0Predicts lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~49.3 ŲImpacts cell penetration and blood-brain barrier passage.
Hydrogen Bond Donors 1Influences binding interactions with biological targets.
Hydrogen Bond Acceptors 2Influences binding interactions and solubility.
Rotatable Bonds 4Determines conformational flexibility and entropy of binding.

Potential Therapeutic Applications and Biological Targets

Based on the activities of structurally analogous compounds, this compound warrants investigation in several key therapeutic areas.

Anti-inflammatory and Analgesic Activity

N-aryl glycine derivatives have shown promise as anti-inflammatory agents.[5][7] Furthermore, inhibitors of the glycine transporter 2 (GlyT2) are being explored as a novel class of analgesics for chronic pain.[4] The core structure of this compound makes it a candidate for modulating pathways involved in inflammation and nociception.

  • Potential Targets: Cyclooxygenase (COX) enzymes, cytokine signaling pathways, Glycine Transporter 2 (GlyT2).

Neurological Disorders

Functionalized amino acids are a novel class of compounds investigated for anticonvulsant properties and the treatment of neuropathic pain.[3] The ability of amino acid derivatives to serve as neurotransmitter precursors or modulators suggests that this compound could have activity in the central nervous system (CNS).[8]

  • Potential Targets: Ion channels (e.g., sodium, calcium), GABAergic systems, glutamate receptors.

Antimicrobial and Antifungal Activity

The benzylamino moiety is present in various compounds exhibiting antimicrobial properties.[6][9][10] The structural features of this compound suggest it could be a valuable scaffold for the development of new anti-infective agents.

  • Potential Targets: Bacterial cell wall synthesis enzymes, fungal membrane components, microbial metabolic pathways.

Proposed Research and Development Workflow

A structured approach is essential to systematically evaluate the medicinal chemistry potential of this compound. The following workflow is proposed.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development Synthesis Chemical Synthesis Purity Purification & QC (HPLC, NMR, MS) Synthesis->Purity Screening Primary Target-Based & Phenotypic Screening Purity->Screening HitVal Hit Validation & Dose-Response Screening->HitVal SAR SAR Studies (Analog Synthesis) HitVal->SAR ADME In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) SAR->ADME Efficacy In Vivo Efficacy Studies (Disease Models) SAR->Efficacy Iterative Optimization PK In Vivo PK Studies (Rodent Model) ADME->PK PK->Efficacy Tox Regulatory Toxicology Efficacy->Tox Candidate Candidate Selection Tox->Candidate

Caption: Proposed research and development workflow for this compound.

Key Experimental Protocols

Synthesis of this compound

A potential synthetic route can be adapted from established methods for N-substituted glycine derivatives.[11][12]

G R1 2-Methylbenzylamine Intermediate N-(2-Methylbenzyl)glycine ethyl ester R1->Intermediate 1 R2 Ethyl bromoacetate R2->Intermediate 1 Solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Solvent->Intermediate Product (2-Methyl-benzylamino) -acetic acid Intermediate->Product 2 Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Hydrolysis->Product

Caption: General synthetic scheme for this compound.

Protocol:

  • N-Alkylation: To a solution of 2-methylbenzylamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in acetonitrile, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the solid and concentrate the solvent under reduced pressure. Purify the crude ester intermediate via column chromatography.

  • Saponification: Dissolve the purified N-(2-Methylbenzyl)glycine ethyl ester in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1N HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, this compound.

In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This standard assay evaluates the in vivo anti-inflammatory activity of a test compound.[5][7]

Protocol:

  • Animals: Use male Wistar rats (180-220g), fasted overnight with free access to water.

  • Groups: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (this compound at various doses, e.g., 25, 50, 100 mg/kg).

  • Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control -e.g., 0.85 ± 0.050%
Indomethacin 10e.g., 0.35 ± 0.03e.g., 58.8%
Test Compound 25Data to be determinedCalculated
Test Compound 50Data to be determinedCalculated
Test Compound 100Data to be determinedCalculated
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[10]

Protocol:

  • Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Incubation: Add the inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Microbial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
Staphylococcus aureusData to be determinede.g., Vancomycin
Escherichia coliData to be determinede.g., Ciprofloxacin
Pseudomonas aeruginosaData to be determinede.g., Ciprofloxacin
Candida albicansData to be determinede.g., Fluconazole

Conclusion and Future Directions

This compound represents an unexplored scaffold with significant potential in medicinal chemistry. Drawing from the rich pharmacology of its structural analogs, this compound is a compelling candidate for investigation as an anti-inflammatory, analgesic, neuro-active, and antimicrobial agent. The ortho-methyl substituent may confer advantageous properties that could translate into a superior therapeutic profile. The systematic workflow and experimental protocols detailed in this guide provide a robust framework for academic and industrial researchers to unlock the potential of this promising molecule and its derivatives, paving the way for the development of next-generation therapeutics.

References

A Technical Guide to the Synthetic Routes for N-Arylmethyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylmethyl amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an arylmethyl group, such as a benzyl group, into an amino acid scaffold can significantly modulate the parent molecule's pharmacological properties. This modification can enhance biological activity, improve metabolic stability by protecting against enzymatic degradation, and increase cell permeability. Consequently, the efficient and stereoselective synthesis of these compounds is of paramount importance. This guide provides an in-depth review of the principal synthetic methodologies for preparing N-arylmethyl amino acids, with a focus on reductive amination, nucleophilic substitution, and transition-metal-catalyzed N-arylation.

Core Synthetic Methodologies

The synthesis of N-arylmethyl amino acids can be broadly categorized into three main approaches, each with its own set of advantages and limitations.

Reductive Amination

Reductive amination is a widely employed and versatile one-pot method for the N-alkylation of amines.[1][2] This reaction involves the condensation of an amino acid with an aromatic aldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding N-arylmethyl amino acid.[3][4]

Mechanism: The reaction proceeds in two main steps:

  • Imine Formation: The amino group of the amino acid nucleophilically attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to form an imine.

  • Reduction: A reducing agent, typically a hydride donor, reduces the imine to the secondary amine.

A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.[1] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

dot

Reductive_Amination cluster_intermediates Intermediates AA Amino Acid (R-CH(NH2)COOH) Imine Schiff Base (Imine) [R-CH(N=CH-Ar)COOH] AA->Imine + Ar-CHO - H2O Ald Aromatic Aldehyde (Ar-CHO) Ald->Imine Product N-Arylmethyl Amino Acid [R-CH(NH-CH2-Ar)COOH] Imine->Product + [H] (Reducing Agent)

Caption: Reductive Amination Workflow

Quantitative Data for Reductive Amination of Benzaldehyde

AmineProductReducing AgentSolventTime (h)Yield (%)Reference
AnilineN-BenzylanilineNaBH₄Methanol-95[3]
p-ToluidineN-Benzyl-4-methylanilineNaBH₄Methanol-96[3]
p-AnisidineN-Benzyl-4-methoxyanilineNaBH₄Methanol-94[3]
p-ChloroanilineN-Benzyl-4-chloroanilineNaBH₄Methanol-92[3]

Experimental Protocol: Synthesis of N-Benzyl-L-Alanine via Reductive Amination

  • To a solution of L-alanine (1.0 eq) in methanol, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Adjust the pH of the aqueous residue to the isoelectric point of the N-benzyl amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Nucleophilic Substitution

A classical approach to N-arylmethyl amino acids involves the direct alkylation of an amino acid with an arylmethyl halide, or the reaction of an α-halo acid with an arylmethylamine.[5] The latter is an example of a nucleophilic substitution reaction where the amine displaces a halide from the α-carbon of the carboxylic acid.

Mechanism: This reaction typically proceeds via an Sₙ2 mechanism, which involves a backside attack of the nucleophilic amine on the carbon-halogen bond. This results in an inversion of stereochemistry at the α-carbon if a chiral α-halo acid is used.[6]

dot

Nucleophilic_Substitution HaloAcid α-Halo Acid (R-CH(X)COOH) Product N-Arylmethyl Amino Acid [R-CH(NH-CH2-Ar)COOH] HaloAcid->Product + Ar-CH2NH2 (excess) - HX Amine Arylmethylamine (Ar-CH2NH2) Amine->Product

Caption: Nucleophilic Substitution Workflow

Quantitative Data for Nucleophilic Substitution

α-Halo AcidAmineProductYield (%)Reference
(R)-2-Bromopropanoic acidMethylamineN-Methyl-L-alaninelow to moderate[5]
(R)-α-Bromo acidMethylamineN-Methyl-L-leucinelow to moderate[5]
(R)-α-Bromo acidMethylamineN-Methyl-L-phenylalaninelow to moderate[5]

Experimental Protocol: Synthesis of N-Benzyl-L-Alanine via Nucleophilic Substitution

  • Prepare (S)-2-bromopropanoic acid from L-alanine via diazotization with NaNO₂ and KBr in H₂SO₄.

  • In a round-bottom flask, dissolve (S)-2-bromopropanoic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Add an excess of benzylamine (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by filtration.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-benzyl-L-alanine.

Transition-Metal-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][7] This method can be adapted for the N-arylation of amino acid esters using aryl halides or triflates. While typically used for direct N-arylation, modifications can allow for N-arylmethylation.

Mechanism: The catalytic cycle generally involves:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amino acid ester coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The N-arylated amino acid ester is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The choice of ligand for the palladium catalyst is critical to the success of the reaction, influencing reaction rates, substrate scope, and the degree of racemization.

dot

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle AA_ester Amino Acid Ester (R-CH(NH2)COOR') Product N-Aryl Amino Acid Ester [R-CH(NH-Ar)COOR'] AA_ester->Product ArX Aryl Halide/Triflate (Ar-X) ArX->Product Catalyst Pd(0) Catalyst + Ligand Base Catalyst->Product Cross-Coupling

Caption: Buchwald-Hartwig Amination Workflow

Quantitative Data for Buchwald-Hartwig N-Arylation of Amino Acid Esters

Amino Acid EsterAryl Halide/TriflateCatalyst/LigandBaseYield (%)Reference
L-Phenylalanine methyl ester4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄95
L-Alanine tert-butyl ester1-Bromo-4-tert-butylbenzenet-BuBrettPhos Pd G3Cs₂CO₃91
Glycine ethyl ester4-BromobenzonitrilePd(OAc)₂ / SPhosK₂CO₃93
L-Leucine methyl esterPhenyl triflatet-BuBrettPhos Pd G3CsF93

Experimental Protocol: Synthesis of N-Phenyl-L-Alanine Methyl Ester via Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add L-alanine methyl ester hydrochloride (1.0 eq) and the aryl halide (e.g., bromobenzene, 1.2 eq).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of N-arylmethyl amino acids can be achieved through several effective methodologies. Reductive amination offers a straightforward and high-yielding one-pot procedure for a wide range of substrates. Nucleophilic substitution represents a more classical approach, which can be effective but may present challenges in controlling stereochemistry and achieving high yields. Transition-metal-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, provides a powerful and versatile tool for the construction of N-aryl bonds, with modern catalyst systems offering excellent control over stereoselectivity. The choice of synthetic route will ultimately depend on the specific substrate, the desired scale of the reaction, and the available resources. This guide provides a comprehensive overview to aid researchers in selecting and implementing the most suitable method for their synthetic targets.

References

The Multifaceted Biological Activities of N-Substituted Glycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted glycine derivatives, a versatile class of compounds, are attracting significant attention in medicinal chemistry due to their broad spectrum of biological activities. These derivatives, characterized by the substitution of a hydrogen atom on the nitrogen of the glycine backbone, exhibit a range of pharmacological effects, from anti-inflammatory and cytotoxic properties to crucial roles in neurotransmission. This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Diverse Biological Applications

N-substituted glycine derivatives have been investigated for a multitude of therapeutic applications. Their structural flexibility allows for modifications that can significantly enhance their bioavailability and target specificity.[1] Key areas of investigation include their potential as anti-inflammatory agents, their cytotoxic effects against cancer cell lines, and their function as inhibitors of glycine transporters, which has significant implications for neurological disorders.[2][3][4]

Anti-inflammatory Activity

A series of N-(4-substituted phenyl)glycine derivatives has demonstrated notable anti-inflammatory properties.[2] The design of these compounds often involves creating a molecular scaffold that mimics the glycine amino acid to improve physicochemical and biological characteristics.[5]

Quantitative Data: Anti-inflammatory Activity
CompoundDose (mg/kg)% Inhibition of EdemaReference
Compound 65051.82[2]
Compound 75043.80[2]
Compound 35040.39[2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This widely used in vivo model is employed to assess the anti-inflammatory activity of novel compounds.

  • Animal Model: Wistar rats are typically used for this assay.[2]

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution into the sub-plantar region of the rat's hind paw induces localized edema.[2]

  • Compound Administration: The test compounds, such as N-(4-substituted phenyl)glycine derivatives, are administered orally at a specific dose (e.g., 50 mg/kg) prior to the carrageenan injection.[2][5]

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[2]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of a control group that receives a vehicle. A standard anti-inflammatory drug, such as diclofenac, is often used as a positive control.[2]

Cytotoxic Activity

Certain aliphatic N-substituted glycine derivatives have been synthesized and evaluated for their toxicity against human cell lines. The lipophilicity of these compounds, influenced by the nature of the N-substituent, often plays a crucial role in their ability to cross cell membranes and exert a biological effect.[3][6] For instance, octyl- and 2-aminoheptyl glycine have been noted for their high lipophilicity, making them effective agents in passing through cell membranes.[6][7]

Quantitative Data: Cytotoxicity Against HFF Cell Line
CompoundIC50 (μM) after 48hReference
Aliphatic N-substituted glycine derivatives127-344[7]
2-aminoheptyl glycine(Highest toxicity in the series)[7]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human foreskin fibroblast (HFF) cells are cultured in appropriate media and seeded in 96-well plates.[3][6]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized N-substituted glycine derivatives.[6]

  • Incubation: The plates are incubated for a specific period (e.g., 48 hours).[7]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The optical density (OD) of the dissolved formazan is measured using a multiwell scanning spectrometer at a specific wavelength (e.g., 590 nm).[3][6]

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated using software like GraphPad Prism.[3][6]

Glycine Transporter Inhibition and Neurological Applications

A significant area of research for N-substituted glycine derivatives is their role as glycine reuptake inhibitors (GRIs).[8] These compounds block glycine transporters (GlyTs), leading to an increase in the synaptic concentration of glycine.[4] This is particularly relevant for the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[9] Enhanced NMDA receptor function is a promising therapeutic strategy for various neurological and psychiatric disorders.[9]

Sarcosine (N-methylglycine), a naturally occurring N-substituted glycine derivative, is a well-studied GlyT1 inhibitor.[10] It has shown therapeutic potential in the treatment of schizophrenia by enhancing NMDA receptor neurotransmission.[4][11] Clinical studies have explored its use both as a monotherapy and as an add-on to existing antipsychotic regimens.[11][12] By inhibiting GlyT1, sarcosine increases the availability of glycine at the NMDA receptor, which can help alleviate some of the negative and cognitive symptoms associated with schizophrenia.[4][12]

Inhibitors of GlyT2, another glycine transporter, are being investigated for the management of chronic pain.[13] By increasing glycine levels in the spinal cord and brainstem, GlyT2 inhibitors enhance inhibitory neurotransmission, which can reduce neuronal excitability and lead to pain relief.[13]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_glial Glial Cell Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Postsynaptic_Neuron Postsynaptic Neuron NMDAR->Postsynaptic_Neuron Neuronal Activation Sarcosine Sarcosine (N-methylglycine) Sarcosine->GlyT1 Inhibition

Caption: Mechanism of GlyT1 inhibition by sarcosine to enhance NMDA receptor signaling.

Experimental Workflow: Synthesis and Characterization

The synthesis of N-substituted glycine derivatives can be achieved through various methods, including green synthesis approaches.[3][6] The characterization of these newly synthesized compounds is crucial to confirm their structure and purity.

Synthesis_Workflow Start Starting Materials (Glycine & R-group precursor) Synthesis Green Synthesis Reaction Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization Purification->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR NMR 1H & 13C NMR Spectroscopy Characterization->NMR MassSpec Mass Spectrometry Characterization->MassSpec BioActivity Biological Activity Screening Characterization->BioActivity Final Lead Compound Identification BioActivity->Final

Caption: General workflow for the synthesis and evaluation of N-substituted glycine derivatives.

Conclusion

N-substituted glycine derivatives represent a promising class of molecules with a wide array of biological activities. Their potential applications in treating inflammatory conditions, cancer, and neurological disorders underscore the importance of continued research in this area. The ability to fine-tune their chemical structures provides a powerful tool for developing novel therapeutics with improved efficacy and safety profiles. This guide has provided a foundational understanding of their biological activities, supported by quantitative data and detailed methodologies, to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic potential of these versatile compounds.

References

Role of N-benzylglycine in pharmaceutical research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of N-benzylglycine in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylglycine, a synthetically versatile amino acid derivative, has emerged as a crucial scaffold in modern pharmaceutical research. Its incorporation into bioactive molecules offers a strategic approach to modulate pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of N-benzylglycine in drug discovery and development, with a focus on its application in the design of peptidomimetics, prodrugs, and novel therapeutic agents targeting neurological disorders and inflammatory pathways. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key signaling pathways are presented to facilitate further research and application in this promising area.

Introduction

N-benzylglycine is a derivative of the simplest amino acid, glycine, where a benzyl group is attached to the nitrogen atom.[1][2] This structural modification imparts unique characteristics that are highly advantageous in medicinal chemistry. The presence of the benzyl group enhances lipophilicity, which can improve membrane permeability and bioavailability of parent compounds.[1] Furthermore, the N-substitution prevents the formation of a peptide bond at the nitrogen, making N-benzylglycine a valuable building block for creating peptidomimetics with increased stability against enzymatic degradation.[3] Its utility extends to the synthesis of diverse pharmaceutical agents, from anticonvulsants to bradykinin receptor antagonists, highlighting its significance as a privileged scaffold in drug design.[4][5]

Synthesis of N-benzylglycine and its Derivatives

The synthesis of N-benzylglycine and its incorporation into more complex molecules can be achieved through various established methods. A common approach involves the reductive amination of a carbonyl compound with glycine or its esters, or the N-alkylation of glycine with a benzyl halide.

General Synthesis of N-benzylglycine

A straightforward method for the synthesis of N-benzylglycine involves the reaction of glycine with benzaldehyde in the presence of a reducing agent, such as sodium borohydride.[6]

Solid-Phase Synthesis of Peptides Containing N-benzylglycine

N-benzylglycine can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7]

Applications in Pharmaceutical Research

The unique structural features of N-benzylglycine have led to its application in several key areas of pharmaceutical research.

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.[3] N-benzylglycine is an excellent scaffold for peptidomimetics because the N-substitution blocks amide bond formation, thus preventing degradation by proteases.[6]

Bradykinin B2 Receptor Antagonists

Bradykinin is a peptide involved in inflammation and pain, and its effects are mediated through the B1 and B2 receptors.[8][9] Antagonists of the bradykinin B2 receptor are of therapeutic interest for treating inflammatory conditions and pain. N-benzylglycine has been successfully incorporated into peptide analogs to develop potent bradykinin B2 receptor antagonists.[4][10]

Table 1: Antagonistic Potency of N-benzylglycine Containing Bradykinin Analogues [11]

CompoundED₂₀ (µg/kg/min)ED₅₀ (µg/kg/min)ED₉₀ (µg/kg/min)
Model Peptide 1.3 ± 0.24.2 ± 0.612.8 ± 1.5
Peptide I (with N-benzylglycine) 0.2 ± 0.030.7 ± 0.12.1 ± 0.3
Peptide II (Acylated Peptide I) 0.1 ± 0.020.4 ± 0.051.3 ± 0.2
Peptide III (with N-benzyl-L-alanine) 0.5 ± 0.071.5 ± 0.24.5 ± 0.6
Peptide IV (Acylated Peptide III) 0.3 ± 0.040.9 ± 0.12.7 ± 0.4
Anticonvulsant Agents

Derivatives of N-benzylglycine have shown significant promise as anticonvulsant agents.[5] Studies have demonstrated that certain N-benzyl-2-acetamidopropionamide derivatives exhibit potent activity in animal models of epilepsy, with favorable comparisons to established drugs like phenytoin.[5][12]

Table 2: Anticonvulsant Activity of N-Benzyl-2-acetamido-3-methoxypropionamide Derivatives in Mice (i.p.) and Rats (p.o.) [5][12]

CompoundAnimal ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
(R)-18 Mouse (i.p.)4.5276.0
(S)-18 Mouse (i.p.)>100--
(R,S)-18 Mouse (i.p.)8.3354.2
Phenytoin Mouse (i.p.)6.5507.7
(R)-18 Rat (p.o.)<3>400>133
(S)-18 Rat (p.o.)>100--
(R,S)-18 Rat (p.o.)3.9>400>103
Phenytoin Rat (p.o.)231506.5
Glycine Transporter 1 (GlyT1) Inhibition

Glycine acts as an inhibitory neurotransmitter and is also a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in excitatory neurotransmission.[13][14] The glycine transporter 1 (GlyT1) regulates glycine concentrations in the synapse.[15][16] Inhibition of GlyT1 can potentiate NMDA receptor activity and is a therapeutic strategy for neurological and psychiatric disorders.[12] N-benzylglycine derivatives, due to their structural similarity to glycine, are being explored as GlyT1 inhibitors.[17]

Signaling Pathways

Understanding the signaling pathways modulated by N-benzylglycine derivatives is critical for rational drug design.

Bradykinin B2 Receptor Signaling

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαi.[9] Activation of the B2 receptor by bradykinin initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which in turn can activate downstream pathways like the MAPK/ERK pathway, contributing to inflammation and pain.[8][18] N-benzylglycine-containing antagonists block the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream effects.

Bradykinin_B2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Activates NBG_Antagonist N-Benzylglycine Antagonist NBG_Antagonist->B2R Inhibits Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Inflammation Inflammation & Pain MAPK_pathway->Inflammation Leads to

Caption: Bradykinin B2 Receptor Signaling Pathway and its Inhibition by N-benzylglycine Antagonists.

Glycine Transporter 1 (GlyT1) and NMDA Receptor Modulation

GlyT1 is a sodium and chloride-dependent transporter that removes glycine from the synaptic cleft.[19][20] By inhibiting GlyT1, the extracellular concentration of glycine increases.[13] This elevated glycine level enhances the activation of NMDA receptors, which require both glutamate and a co-agonist (like glycine or D-serine) to open their ion channel.[14][21] The resulting increase in NMDA receptor-mediated calcium influx can modulate synaptic plasticity and neuronal excitability, which is a therapeutic target for conditions like schizophrenia.[15][16]

GlyT1_NMDA_Modulation cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal / Glia cluster_postsynaptic Postsynaptic Terminal Glycine_syn Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine_syn->GlyT1 Uptake NMDAR NMDA Receptor Glycine_syn->NMDAR Binds (Co-agonist) Glutamate_syn Glutamate Glutamate_syn->NMDAR Binds Glycine_intra Intracellular Glycine GlyT1->Glycine_intra NBG_Inhibitor N-Benzylglycine Derivative (Inhibitor) NBG_Inhibitor->GlyT1 Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows Synaptic_plasticity Modulation of Synaptic Plasticity Ca_influx->Synaptic_plasticity Leads to

Caption: Modulation of NMDA Receptor Activity through GlyT1 Inhibition by N-benzylglycine Derivatives.

Experimental Protocols

Synthesis of Fmoc-N-benzylglycine

This protocol describes the synthesis of Fmoc-protected N-benzylglycine, a key intermediate for SPPS.[6]

Materials:

  • N-benzylglycine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve N-benzylglycine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu (1.1 equivalents) in acetone dropwise to the N-benzylglycine solution with stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-N-benzylglycine.

General Procedure for Solid-Phase Peptide Synthesis (SPPS) of an N-benzylglycine Containing Peptide

This protocol outlines the general steps for incorporating Fmoc-N-benzylglycine into a peptide chain on a solid support.[22][23][24]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-benzylglycine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine in N,N-dimethylformamide (DMF) (20%)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) by dissolving it with DIC and HOBt in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Incorporation of Fmoc-N-benzylglycine: Couple Fmoc-N-benzylglycine using the same procedure as for other amino acids.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Test)

This protocol describes a standard method for assessing the anticonvulsant properties of N-benzylglycine derivatives in rodents.[25][26][27]

Animals:

  • Male Swiss mice (20-25 g) or male Wistar rats (150-200 g)

Procedure:

  • Administer the test compound (N-benzylglycine derivative) intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group should also be included.

  • At a predetermined time after drug administration (e.g., 30 minutes, 3 hours), induce seizures by applying an electrical stimulus via corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, using probit analysis.

  • To determine the therapeutic index, a neurotoxicity assay (e.g., the rotorod test) is performed to determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.

  • The Protective Index (PI) is calculated as TD₅₀ / ED₅₀.

Conclusion

N-benzylglycine has proven to be a highly valuable and versatile building block in pharmaceutical research. Its ability to confer desirable properties such as increased metabolic stability and modulated lipophilicity has led to its successful application in the development of potent and selective therapeutic candidates. The examples of bradykinin B2 receptor antagonists and anticonvulsant agents demonstrate the significant potential of N-benzylglycine derivatives. Future research will likely continue to expand the utility of this scaffold in addressing a wide range of therapeutic targets. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

References

(2-Methyl-benzylamino)-acetic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-benzylamino)-acetic acid, a substituted N-aryl amino acid, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining the reactivity of a secondary amine and a carboxylic acid with the steric and electronic influence of the 2-methylbenzyl group, make it a key intermediate in the construction of a diverse array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its utility in multicomponent reactions and the synthesis of bioactive compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

N-substituted amino acids are fundamental components in the fields of medicinal chemistry and materials science. The introduction of substituents on the nitrogen atom of the amino acid backbone allows for the fine-tuning of steric and electronic properties, leading to novel structures with enhanced biological activity and unique material characteristics. This compound, also known as N-(2-methylbenzyl)glycine, belongs to this important class of compounds. The presence of the ortho-methyl group on the benzyl substituent introduces a degree of conformational constraint and alters the electronic nature of the aromatic ring, which can significantly influence the reactivity and biological profile of molecules derived from it. This guide aims to be a comprehensive resource for researchers employing this building block in their synthetic endeavors.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of structurally related N-substituted glycines can provide valuable insights. The following table summarizes key physicochemical parameters for N-methylglycine and N-benzylglycine, which can serve as a useful reference.

PropertyN-Methylglycine (Sarcosine)N-BenzylglycineThis compound (Predicted)
Molecular Formula C₃H₇NO₂C₉H₁₁NO₂C₁₀H₁₃NO₂
Molecular Weight 89.09 g/mol 165.19 g/mol [1]179.22 g/mol
Appearance White crystalline powderWhite to off-white powderExpected to be a solid
Melting Point 210-212 °C (decomposes)Not widely reported-
Solubility Soluble in waterSparingly soluble in water, soluble in organic solventsExpected to have limited water solubility
pKa pKa1: 2.21, pKa2: 10.01Not widely reported-

Synthesis of this compound

A general and environmentally friendly method for the synthesis of N-substituted glycine derivatives involves the direct alkylation of glycine or the reaction of a primary amine with a haloacetic acid.[2] The following protocol is an adaptation of a green synthesis approach for N-alkylated glycines and can be applied for the preparation of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

  • 2-Methylbenzylamine

  • Chloroacetic acid

  • Sodium bicarbonate

  • Water

  • Acetone

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve chloroacetic acid (1 equivalent) in water.

  • Slowly add sodium bicarbonate (2 equivalents) to the solution to neutralize the chloroacetic acid.

  • To this solution, add 2-methylbenzylamine (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 2-3 with 1 M hydrochloric acid. This will precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the aromatic, benzylic, and acetic acid protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the secondary amine.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of organic molecules, particularly those with pharmaceutical or biological relevance. Its bifunctional nature allows it to participate in a range of chemical transformations.

Ugi Four-Component Reaction (U-4CR)

One of the most powerful applications of amino acid derivatives is in multicomponent reactions (MCRs), such as the Ugi four-component reaction. The U-4CR allows for the rapid and efficient synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot. This compound can serve as the carboxylic acid component in this reaction, leading to the formation of complex peptide-like structures.

The general workflow for an Ugi reaction involving this compound is depicted in the following diagram:

Ugi_Reaction_Workflow Reactants Reactants: - Aldehyde - Amine - Isocyanide - this compound Mixing Mix in a suitable solvent (e.g., Methanol) Reactants->Mixing Reaction Stir at room temperature Mixing->Reaction Product α-Acylamino carboxamide product Reaction->Product

Caption: General workflow for the Ugi four-component reaction.

The steric hindrance provided by the 2-methylbenzyl group can influence the stereochemical outcome of the Ugi reaction, making it a useful tool for diastereoselective synthesis.

Synthesis of Bioactive Molecules and Peptidomimetics

N-substituted glycines are key components in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The incorporation of this compound into a peptide backbone can introduce a non-natural element that can modulate the compound's interaction with biological targets.

The general synthetic approach to incorporate this building block into a peptide chain via solid-phase peptide synthesis (SPPS) is outlined below:

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Coupling1 Couple first amino acid Resin->Coupling1 Deprotection1 Fmoc deprotection Coupling1->Deprotection1 Coupling2 Couple this compound Deprotection1->Coupling2 Deprotection2 Repeat deprotection and coupling cycles Coupling2->Deprotection2 Cleavage Cleave from resin and deprotect side chains Deprotection2->Cleavage Peptide Purified Peptidomimetic Cleavage->Peptide

Caption: Solid-phase synthesis of a peptidomimetic.

Conclusion

This compound is a highly valuable and adaptable building block in organic synthesis. Its straightforward synthesis and the ability to participate in a variety of chemical transformations, most notably the Ugi four-component reaction, make it an attractive starting material for the construction of complex and biologically relevant molecules. For researchers in drug discovery and medicinal chemistry, the unique steric and electronic properties conferred by the 2-methylbenzyl group offer exciting opportunities for the design and synthesis of novel therapeutic agents. The experimental guidelines provided in this document are intended to serve as a practical starting point for the successful utilization of this versatile compound in the laboratory. Further exploration of its reactivity and applications is certain to uncover new and innovative synthetic strategies.

References

The Advent and Evolution of N-Arylmethyl Substituted Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of amino acids, the fundamental building blocks of proteins, has been a cornerstone of medicinal chemistry and drug discovery for over a century. Among the myriad of possible alterations, the introduction of substituents at the amino nitrogen has proven to be a particularly fruitful avenue for modulating the pharmacological properties of peptides and small molecule drugs. This in-depth technical guide focuses on a specific, yet highly significant class of these modified residues: N-arylmethyl substituted amino acids.

The incorporation of an arylmethyl group, such as a benzyl or substituted benzyl moiety, onto the nitrogen atom of an amino acid can profoundly influence its conformational preferences, lipophilicity, and resistance to enzymatic degradation. These modifications have been instrumental in the development of novel therapeutics, from antiviral agents to treatments for genetic disorders. This guide will delve into the historical discovery of these compounds, detail the evolution of their synthetic methodologies, and explore their significant applications in drug development, supported by quantitative data and detailed experimental protocols.

A Historical Perspective: From Early N-Alkylation to a Specialized Field

The journey towards N-arylmethyl substituted amino acids began with the broader exploration of N-alkylation of amino acids. A pivotal moment in this field was the work of Emil Fischer in 1915, who developed foundational methods for N-methyl analog synthesis using N-tosyl amino acids and α-bromo acids as intermediates.[1] While not focused on arylmethyl groups, Fischer's work laid the essential groundwork for subsequent advancements in N-substitution.

The direct synthesis of N-arylmethyl substituted amino acids gained significant traction with the advent and refinement of reductive amination . This versatile reaction involves the condensation of an amino acid with an aromatic aldehyde to form a Schiff base (imine), which is then reduced to the corresponding N-arylmethyl amino acid. The development of selective reducing agents, such as sodium borohydride and sodium cyanoborohydride, in the mid-20th century, made this a highly efficient and widely adopted method.[2][3][4] Reductive amination remains a cornerstone of N-arylmethyl amino acid synthesis due to its operational simplicity and broad substrate scope.[2][3][4][5][6]

The 1960s saw further exploration into the synthesis and polymerization of N-benzyl-β-amino acids, indicating a growing interest in these building blocks for materials science and peptide chemistry.[7] By the late 20th and early 21st centuries, the focus shifted towards the development of more sophisticated and stereoselective synthetic methods, driven by the increasing demand for enantiomerically pure N-arylmethyl substituted amino acids as chiral building blocks in drug design.[8][9] This era witnessed the rise of catalytic asymmetric methods, providing access to these valuable compounds with high enantiopurity.

Key Synthetic Methodologies

The synthesis of N-arylmethyl substituted amino acids has evolved significantly, with several key methods emerging as the most robust and widely used in both academic and industrial settings.

Reductive Amination

Reductive amination is the most common and straightforward method for the synthesis of N-arylmethyl substituted amino acids. The general workflow involves the reaction of an amino acid with an aromatic aldehyde in the presence of a reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

  • Schiff Base Formation: The amino acid (1 equivalent) is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water. The aromatic aldehyde (1-1.2 equivalents) is then added, and the mixture is stirred at room temperature. The pH is often adjusted to a weakly acidic condition (pH 5-6) to facilitate imine formation.

  • Reduction: A reducing agent is added portion-wise to the reaction mixture. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium borohydride (NaBH₄). The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then redissolved in water and the pH is adjusted to the isoelectric point of the N-arylmethyl amino acid to precipitate the product. The solid is collected by filtration, washed with cold water and diethyl ether, and then dried. Further purification can be achieved by recrystallization or column chromatography.

Logical Relationship of Reductive Amination

Reductive_Amination AminoAcid Amino Acid SchiffBase Schiff Base (Imine) Intermediate AminoAcid->SchiffBase Condensation AromaticAldehyde Aromatic Aldehyde AromaticAldehyde->SchiffBase NArylmethylAA N-Arylmethyl Substituted Amino Acid SchiffBase->NArylmethylAA Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->SchiffBase

Caption: Workflow of N-arylmethyl amino acid synthesis via reductive amination.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, Room TemperatureReadily available, inexpensiveCan reduce aldehydes, requires careful control of conditions
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 5-6Selective for imines over carbonyls, stable in acidic conditionsToxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, Acetic AcidMild, non-toxic, high yieldsMoisture sensitive
Catalytic Hydrogenation (H₂/Pd-C)Methanol, H₂ atmosphere"Green" method, no metal hydride wasteRequires specialized equipment, potential for over-reduction
Nucleophilic Substitution

Another classical approach involves the direct alkylation of an amino acid with an arylmethyl halide (e.g., benzyl bromide). This method, while straightforward, can be prone to over-alkylation, leading to the formation of tertiary amines.

Experimental Protocol: N-Benzylation via Nucleophilic Substitution

  • Reaction Setup: The amino acid (1 equivalent) is dissolved in an aqueous basic solution (e.g., NaOH or K₂CO₃) to deprotonate the amino group.

  • Alkylation: Benzyl bromide (1.1 equivalents) is added dropwise to the solution at a controlled temperature (often 0°C to room temperature). The reaction is stirred vigorously for several hours.

  • Work-up and Purification: The reaction mixture is acidified with HCl to precipitate the N-benzyl amino acid. The product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system can be used for further purification.

Applications in Drug Discovery and Peptide Science

The unique properties conferred by the N-arylmethyl group have made these modified amino acids invaluable in the design of therapeutic agents and peptidomimetics.

Antiviral Agents: HIV-1 Reverse Transcriptase Inhibitors

A significant application of N-arylmethyl substituted building blocks is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. A series of novel N-arylmethyl substituted piperidine-linked aniline derivatives have shown potent anti-HIV activity.[10][11][12] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, close to the active site, leading to a conformational change that inhibits its function.[11][13]

Table 2: Anti-HIV-1 Activity of N-Arylmethyl Substituted Piperidine-Aniline Derivatives

CompoundEC₅₀ (µM) against wt HIV-1Selectivity Index (SI)
5a6 0.022 ± 0.0091>10,770
7a1 4.8 ± 0.95 (against K103N/Y181C mutant)-
Nevirapine (NVP)0.04>2500
Delavirdine (DLV)0.06>1667
Didanosine (DDI)0.4>250

Data sourced from Zhang et al., Bioorg. Med. Chem. 2014.[10]

Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase RT_Pocket NNRTI Binding Pocket RT_ActiveSite Polymerase Active Site RT_Pocket->RT_ActiveSite Induces Conformational Change Viral_DNA Viral DNA Synthesis RT_ActiveSite->Viral_DNA Catalyzes Inhibition Inhibition NNRTI N-Arylmethyl Substituted Piperidine-Aniline Derivative NNRTI->RT_Pocket Binds to Viral_RNA Viral RNA Template dNTPs Deoxynucleotide Triphosphates

Caption: Mechanism of HIV-1 RT inhibition by N-arylmethyl NNRTIs.

Treatment of Sickle Cell Disease

N-benzyl esters of amino acids, particularly L-phenylalanine benzyl ester (Phe-OBzl), have demonstrated significant antisickling activity.[14][15][16] Sickle cell disease is a genetic disorder caused by a mutation in the β-globin chain of hemoglobin, leading to the polymerization of deoxygenated hemoglobin S (HbS) and the characteristic sickling of red blood cells. N-benzyl amino acid esters are thought to act through a dual mechanism: binding to deoxyhemoglobin S to inhibit polymerization and modifying the erythrocyte membrane to improve its flexibility.[14][15]

Table 3: Antisickling Activity of Amino Acid Benzyl Esters

CompoundConcentration for 50% Inhibition of Sickling (mM)
L-Phenylalanine benzyl ester~1.5
L-Tryptophan benzyl ester~2.0
L-Tyrosine benzyl ester~2.5
L-Leucine benzyl ester~3.0

Data is approximate and derived from qualitative descriptions in Gorecki et al., PNAS 1980.[14][16]

Building Blocks for Peptidomimetics

The incorporation of N-arylmethyl substituted amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced therapeutic potential.[9][17][18] The N-substituent can disrupt the formation of hydrogen bonds in the peptide backbone, leading to altered secondary structures and increased resistance to proteolytic degradation.[9][17] This has been particularly valuable in the design of macrocyclic peptides and other constrained structures that can target challenging protein-protein interactions.[8]

Experimental Workflow: Solid-Phase Peptide Synthesis with N-Arylmethyl Amino Acids

SPPS_Workflow Resin Solid Support Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple N-Arylmethyl Amino Acid Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycles Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Incorporation of N-arylmethyl amino acids in solid-phase peptide synthesis.

Future Directions and Conclusion

The field of N-arylmethyl substituted amino acids continues to evolve, with ongoing research focused on the development of novel, more efficient, and stereoselective synthetic methods. The application of biocatalysis, for instance, holds promise for the environmentally friendly production of these valuable building blocks. Furthermore, the full potential of these compounds in modulating complex biological pathways is still being uncovered. As our understanding of disease mechanisms deepens, the rational design of N-arylmethyl substituted amino acids and their incorporation into peptides and small molecules will undoubtedly lead to the discovery of new and more effective therapeutics.

References

Methodological & Application

Synthesis of (2-Methyl-benzylamino)-acetic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of (2-Methyl-benzylamino)-acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis can be achieved through two primary routes: reductive amination of 2-methylbenzaldehyde with glycine, or N-alkylation of glycine with 2-methylbenzyl chloride. This protocol will focus on the N-alkylation of a glycine ester followed by hydrolysis, a method that offers high yields and straightforward purification.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound via a two-step process involving the N-alkylation of glycine ethyl ester followed by saponification.

Part 1: Synthesis of this compound ethyl ester

Materials:

  • Glycine ethyl ester hydrochloride

  • 2-Methylbenzyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 eq).

  • Dissolve the glycine ethyl ester hydrochloride in acetonitrile or dichloromethane (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine or diisopropylethylamine (2.2 eq) to the stirred solution.

  • In a separate container, prepare a solution of 2-methylbenzyl chloride (1.1 eq) in the same solvent used in step 2.

  • Add the 2-methylbenzyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound ethyl ester. The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Saponification to this compound

Materials:

  • This compound ethyl ester (from Part 1)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound ethyl ester in methanol or ethanol (approximately 10 mL per gram of ester).

  • To the stirred solution, add 1 M sodium hydroxide solution (1.5 - 2.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid.

  • A white precipitate of this compound should form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Part 1: Ester Synthesis
Glycine ethyl ester HCl (eq)1.0
2-Methylbenzyl chloride (eq)1.1
Base (TEA or DIPEA) (eq)2.2
Typical Yield85-95%
Part 2: Saponification
This compound ethyl ester (eq)1.0
Sodium Hydroxide (eq)1.5 - 2.0
Typical Yield90-98%
Overall Yield 76-93%
Product Characterization
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
AppearanceWhite to off-white solid

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification Glycine_ethyl_ester Glycine ethyl ester Intermediate_ester This compound ethyl ester Glycine_ethyl_ester->Intermediate_ester + 2_Methylbenzyl_chloride 2-Methylbenzyl chloride 2_Methylbenzyl_chloride->Intermediate_ester Final_product (2-Methyl-benzylamino)- acetic acid Intermediate_ester->Final_product NaOH, H₂O

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Start Start Step1 N-Alkylation of Glycine Ethyl Ester Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Purification1 Purification of Ester (Optional) Workup1->Purification1 Step2 Saponification of Ester Purification1->Step2 Workup2 Acidification & Precipitation Step2->Workup2 Isolation Filtration & Drying Workup2->Isolation End Final Product Isolation->End

Caption: Experimental workflow for the synthesis of this compound.

N-Alkylation of Glycine with 2-Methylbenzyl Chloride: A Detailed Methodology for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the N-alkylation of glycine with 2-methylbenzyl chloride, yielding N-(2-methylbenzyl)glycine. This methodology is a fundamental transformation in organic synthesis, crucial for the preparation of peptide mimics and other derivatives with applications in drug discovery and materials science. The introduction of the 2-methylbenzyl group can enhance the lipophilicity and steric bulk of glycine, potentially influencing the biological activity and conformational properties of resulting molecules.[1]

Overview of the Synthesis

The N-alkylation of glycine with 2-methylbenzyl chloride is a nucleophilic substitution reaction.[2] In this process, the amino group of glycine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Experimental Workflow

The overall experimental process for the synthesis of N-(2-methylbenzyl)glycine can be broken down into the following key stages:

Experimental Workflow reagents Reagent Preparation reaction Reaction Setup & Execution reagents->reaction Add to flask workup Aqueous Workup & Extraction reaction->workup Quench & Dilute purification Purification workup->purification Isolate crude product characterization Characterization purification->characterization Analyze pure product

Figure 1. A generalized workflow for the synthesis and analysis of N-(2-methylbenzyl)glycine.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the N-alkylation of amino acids.[3][4] Researchers should optimize conditions as needed for their specific experimental setup.

Materials:

  • Glycine

  • 2-Methylbenzyl chloride

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glycine (1.0 eq) and sodium carbonate (2.5 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirring suspension, add 2-methylbenzyl chloride (1.2 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to a temperature between 60-80°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted 2-methylbenzyl chloride.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. A white precipitate of the product, N-(2-methylbenzyl)glycine, should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized N-(2-methylbenzyl)glycine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[5]

  • Melting Point: To assess the purity of the final product.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the N-alkylation of glycine. Note that yields can vary based on reaction scale and optimization.

ParameterValueReference
Reactants
Glycine1.0 eqGeneral Stoichiometry
2-Methylbenzyl chloride1.2 eqGeneral Stoichiometry
Base (e.g., Na₂CO₃)2.5 eqGeneral Stoichiometry
Reaction Conditions
SolventDMF[1]
Temperature60-80 °CInferred
Reaction Time12-24 hInferred
Expected Outcome
Yield70-90%Estimated
Purity>95% (after purification)Estimated

Reaction Mechanism

The N-alkylation of glycine proceeds through a standard SN2 mechanism.

Reaction Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products glycine Glycine (H₂N-CH₂-COOH) transition_state [H₂N⁺(CH₂COOH)---CH₂(C₆H₄CH₃)---Cl⁻]‡ glycine->transition_state benzyl_chloride 2-Methylbenzyl Chloride benzyl_chloride->transition_state product N-(2-methylbenzyl)glycine transition_state->product hcl HCl transition_state->hcl

Figure 2. Simplified representation of the SN2 reaction mechanism for the N-alkylation of glycine.

Safety Precautions

  • 2-Methylbenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

This detailed methodology provides a solid foundation for researchers to successfully perform the N-alkylation of glycine with 2-methylbenzyl chloride. The provided protocols and diagrams offer a clear and concise guide for the synthesis, purification, and characterization of the target compound.

References

Application Notes and Protocols for the Purification of Crude (2-Methyl-benzylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude (2-Methyl-benzylamino)-acetic acid, a key intermediate in various synthetic applications. The following sections outline common and effective purification techniques, including recrystallization and column chromatography, supported by data from analogous compounds to guide researchers in achieving high purity.

Introduction

This compound, also known as N-(2-methylbenzyl)glycine, is a substituted amino acid derivative. Its purification is crucial to remove unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions or compromise the quality of the final product. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. This document details two primary methods: recrystallization and column chromatography.

Data Presentation: Purification of Structurally Related N-Substituted Glycine Derivatives

Compound NamePurification MethodSolvent/Eluent SystemInitial PurityFinal PurityYieldReference Compound
N-(p-cyanophenyl)glycineReaction work-up, pH adjustment, filtration, and washingWater, 10% HClNot specified99.4% (HPLC)95.2%Yes[1]
GlycineTwo-step reaction and purificationMethanol aqueous solutionNot specified99.7%92.9%Yes[2]
N-propylglycinium chlorideAminolysis and recrystallizationConcentrated aqueous n-propylamine solutionNot specifiedNot specified86%Yes[3]
N-propylglycinium nitrateIon exchange and recrystallizationWater, Nitric AcidNot specifiedNot specified84%Yes[3]
N-Benzyl-N-Cbz-glycineNot specifiedNot specifiedNot specified98.0% (NMR)Not specifiedYes[4]

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to cool, promoting the formation of pure crystals while impurities remain in the mother liquor.

3.1.1. Single-Solvent Recrystallization Protocol

This method is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., water, ethanol, isopropanol, or mixtures thereof)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold. Water or alcohol-water mixtures are often suitable for amino acid derivatives.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

3.1.2. Two-Solvent Recrystallization Protocol

This method is useful when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.

Materials:

  • Crude this compound

  • A "good" solvent (dissolves the compound well)

  • A "poor" solvent (dissolves the compound poorly)

  • Equipment as listed in the single-solvent protocol.

Procedure:

  • Solvent Pair Selection: Identify a pair of miscible solvents where the compound has high solubility in one and low solubility in the other. Common pairs include ethanol/water and toluene/hexane.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Crystallization, Isolation, and Drying: Follow steps 6-9 from the single-solvent recrystallization protocol.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (solvent system, e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent. Pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity to separate the compounds. For example, start with 100% dichloromethane and gradually add methanol.

  • Fraction Collection: Collect the eluent in small fractions using collection tubes.

  • Purity Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product B Add Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H I I H->I Pure Product

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Dry Purified Product H->I J Pure this compound I->J

Caption: Workflow for Purification by Column Chromatography.

Conclusion

The purification of crude this compound can be effectively achieved using standard laboratory techniques such as recrystallization and column chromatography. The choice between these methods will depend on the specific impurity profile and the desired scale and purity of the final product. The provided protocols and comparative data for related compounds offer a solid foundation for developing a robust purification strategy. It is recommended to perform small-scale trials to optimize solvent systems and conditions before proceeding with large-scale purification.

References

Application Notes and Protocols for Quantifying (2-Methyl-benzylamino)-acetic Acid Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2-Methyl-benzylamino)-acetic acid, also known as N-(2-methylbenzyl)glycine, is a substituted amino acid with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical aspect of quality control. These application notes provide detailed protocols for three common analytical methods for quantifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂N/A
Molecular Weight179.22 g/mol N/A
AppearanceWhite to off-white solid[1]
SolubilitySoluble in water and DMSO[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of non-volatile organic compounds. This method can separate this compound from its potential process-related impurities and degradation products.

Experimental Protocol

a) Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

b) Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18 MΩ·cm)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • This compound reference standard (known purity)

c) Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm and 254 nm (The benzyl group is expected to have absorbance in this range.[2])

d) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

e) Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times with those of known impurity standards, if available.

Quantitative Data Summary (HPLC)
ParameterTypical Value
Retention Time~ 12.5 min
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL
Linearity Range0.1 - 100 µg/mL (r² > 0.999)
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Assay

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.[3]

Experimental Protocol

a) Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused silica capillary column suitable for derivatized amino acids (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

b) Reagents and Standards:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • This compound reference standard

c) Derivatization Procedure:

  • Accurately weigh 1-2 mg of the sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

d) GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

e) Data Analysis:

  • The purity is determined by comparing the peak area of the derivatized analyte to the total ion chromatogram (TIC) area.

  • Impurities are identified by their mass spectra and comparison to spectral libraries (e.g., NIST).

Quantitative Data Summary (GC-MS)
ParameterTypical Value
Retention Time (derivatized)~ 15.8 min
Limit of Detection (LOD)0.1 ng on column
Limit of Quantitation (LOQ)0.3 ng on column
Linearity Range1 - 200 ng on column (r² > 0.998)
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect integrate TIC Integration detect->integrate identify Mass Spectral Identification detect->identify calculate Calculate Purity integrate->calculate identify->calculate report report calculate->report Final Report

Caption: Workflow for GC-MS purity analysis.

Acid-Base Titration for Assay

Acid-base titration in a non-aqueous solvent is a classic and reliable method for determining the overall assay of an acidic or basic compound. For this compound, which has both acidic (carboxylic acid) and basic (secondary amine) functionalities, titration with a strong base in a non-aqueous solvent is suitable for quantifying the acidic group.

Experimental Protocol

a) Instrumentation:

  • Autotitrator with a pH electrode suitable for non-aqueous titrations, or a burette and a pH meter.

  • Analytical balance.

b) Reagents and Standards:

  • Tetrabutylammonium hydroxide (TBAH), 0.1 N in isopropanol/methanol (standardized titrant).

  • Glacial acetic acid or a mixture of isopropanol and toluene (solvent).

  • Potassium hydrogen phthalate (KHP) for standardization of TBAH.

c) Titration Procedure:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 50 mL of the chosen non-aqueous solvent.

  • Immerse the pH electrode in the solution and stir gently.

  • Titrate the solution with standardized 0.1 N TBAH.

  • Record the volume of titrant added versus the pH to determine the equivalence point (the point of greatest inflection in the titration curve).

d) Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (V × N × MW) / (W × 10)

Where:

  • V = Volume of TBAH at the equivalence point (mL)

  • N = Normality of the TBAH solution

  • MW = Molecular weight of this compound (179.22 g/mol )

  • W = Weight of the sample (mg)

Quantitative Data Summary (Titration)
ParameterTypical Value
Assay Range98.0 - 102.0 %
Precision (%RSD)< 0.5%
AccuracyDependent on the accuracy of the titrant standardization

Logical Relationship (Titration)

Titration_Logic cluster_input Inputs cluster_measurement Measurement cluster_calculation Calculation sample_weight Sample Weight (W) formula Purity (%) = (V * N * MW) / (W * 10) sample_weight->formula titrant_normality Titrant Normality (N) titrant_normality->formula mw Molecular Weight (MW) mw->formula equivalence_volume Equivalence Volume (V) equivalence_volume->formula result result formula->result Purity Result

Caption: Logical diagram for titration calculation.

Summary and Comparison of Methods

FeatureHPLCGC-MSAcid-Base Titration
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioNeutralization reaction
Primary Use Purity, impurity profiling, assayIdentification of volatile impurities, assayAssay (overall purity)
Specificity High (separates isomers)Very high (structural information from MS)Low (titrates all acidic/basic groups)
Sensitivity HighVery highModerate
Sample Prep Simple dissolution and filtrationRequires derivatizationSimple dissolution
Throughput High (with autosampler)ModerateLow to moderate

These methods provide a comprehensive approach to assessing the purity of this compound. HPLC is ideal for routine quality control, providing detailed information on purity and impurities. GC-MS is a powerful tool for identifying unknown volatile impurities. Acid-base titration offers a simple and accurate method for determining the overall assay of the compound. The choice of method will depend on the specific requirements of the analysis and the available instrumentation.

References

Application Notes and Protocols for the Use of (2-Methyl-benzylamino)-acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-benzylamino)-acetic acid, an N-substituted glycine derivative, serves as a key monomer in the solid-phase synthesis of peptoids. Peptoids are a class of peptide mimics characterized by a backbone of N-substituted glycine units, where the side chains are appended to the nitrogen atom rather than the α-carbon. This structural alteration confers several advantageous properties, including resistance to proteolytic degradation and increased cell permeability, making them attractive candidates for drug discovery and various biomedical applications.

The incorporation of this compound introduces a sterically influenced aromatic side chain, which can impact the conformational properties and biological activity of the resulting peptoid. This document provides detailed protocols for the use of this compound in solid-phase peptoid synthesis (SPPS) via the submonomer method, along with relevant data and visualizations to guide researchers in its effective application.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively reported in publicly available literature, the following table summarizes typical crude purities and synthesis times for peptoid oligomers synthesized using the submonomer method with various submonomers. These values can serve as a general benchmark, though actual results with N-(2-methylbenzyl)amine may vary based on the specific sequence and synthesis conditions.

Peptoid Sequence CompositionSynthesis MethodCrude Purity (%)Overall Synthesis Time (approx.)Reference
Pentamers with various hydrazone-derived submonomersAutomated SPPSHighNot specified[1]
15-mer with five N-imino glycine and ten N-(2-methoxyethyl)glycine residuesAutomated SPPS63Not specified[2]
N-Aryl glycine-rich oligomersManual SPPSGood16 hours per displacement step[3]

Note: The steric hindrance of the ortho-methyl group in this compound may necessitate longer reaction times or the use of microwave irradiation to achieve high coupling efficiencies.[3]

Experimental Protocols

The standard method for incorporating this compound into a growing peptoid chain on a solid support is the submonomer method . This two-step iterative process involves an acylation step with a haloacetic acid followed by a nucleophilic displacement with the primary amine submonomer (2-methylbenzylamine).

Materials and Reagents
  • Resin: Rink amide resin is commonly used to generate C-terminally amidated peptoids.

  • Acylating Agent: Bromoacetic acid or chloroacetic acid.

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC).

  • Submonomer: 2-Methylbenzylamine.

  • Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Protocol: Manual Solid-Phase Submonomer Synthesis of a Peptoid

This protocol describes a single coupling cycle for the addition of one this compound residue.

  • Resin Swelling: Swell the Rink amide resin in DMF in a fritted syringe for 30 minutes.

  • Fmoc Deprotection (if applicable, for the first monomer): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF and then DCM.

  • Acylation Step:

    • Prepare a solution of bromoacetic acid (e.g., 0.6 M in DMF).

    • Prepare a solution of DIC (e.g., 0.6 M in DMF).

    • Add the bromoacetic acid solution to the resin, followed by the DIC solution.

    • Agitate the reaction vessel for 20-30 minutes at room temperature.

    • Drain the reaction solution and wash the resin extensively with DMF.

  • Displacement Step:

    • Prepare a solution of 2-methylbenzylamine (e.g., 1-2 M in NMP).

    • Add the 2-methylbenzylamine solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. Due to the potential steric hindrance of the ortho-methyl group, extending this time or gentle heating may be necessary to ensure complete reaction.

    • Drain the amine solution and wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 4 and 5 for each subsequent monomer to be added to the peptoid chain.

  • Final Cleavage and Deprotection:

    • After the final monomer has been incorporated, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid from the filtrate using cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and dry the crude product.

  • Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow: Solid-Phase Peptoid Synthesis (Submonomer Method)

SPPS_Workflow Resin Solid Support (Resin) Acylation Acylation (Bromoacetic acid, DIC) Resin->Acylation Wash1 Wash (DMF) Acylation->Wash1 Displacement Displacement (2-Methylbenzylamine) Wash1->Displacement Wash2 Wash (DMF) Displacement->Wash2 Repeat Repeat Cycle Wash2->Repeat for next monomer Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage final monomer Repeat->Acylation Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptoid Pure Peptoid Purification->FinalPeptoid Peptoid_Advantages Peptide Peptide α-carbon side chain Amide N-H present Structural_Difference Structural Difference Peptide->Structural_Difference Peptoid Peptoid N-substituted glycine Amide N-H absent Peptoid->Structural_Difference Proteolytic_Resistance Increased Proteolytic Resistance Structural_Difference->Proteolytic_Resistance Cell_Permeability Enhanced Cell Permeability Structural_Difference->Cell_Permeability Drug_Discovery Applications in Drug Discovery Proteolytic_Resistance->Drug_Discovery Cell_Permeability->Drug_Discovery

References

Application Note and Protocols for the Scale-up Synthesis of (2-Methyl-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of (2-Methyl-benzylamino)-acetic acid, a valuable building block in medicinal chemistry and drug development. Two robust and scalable synthetic routes are presented: Nucleophilic Substitution and Reductive Amination. Each method is described in detail, from starting materials to final product purification and characterization. All quantitative data is summarized in tables for easy comparison, and a comprehensive workflow diagram is provided to visualize the synthetic pathways.

Introduction

This compound is a substituted glycine derivative. N-substituted glycine scaffolds are of significant interest in the development of peptidomimetics and other small molecule therapeutics due to their ability to introduce structural diversity and modulate pharmacokinetic properties. The 2-methylbenzyl moiety can provide specific steric and electronic features that may be crucial for biological activity. This application note details two distinct and effective methods for the synthesis of this compound, allowing researchers to choose the most suitable approach based on available starting materials and equipment.

Synthetic Strategies

Two primary strategies for the synthesis of this compound are presented:

  • Method A: Nucleophilic Substitution: This classic method involves the direct alkylation of 2-methylbenzylamine with an acetic acid derivative bearing a leaving group, such as ethyl chloroacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

  • Method B: Reductive Amination: This one-pot procedure involves the reaction of 2-methylbenzaldehyde with glycine in the presence of a reducing agent. This method is often favored for its efficiency and milder reaction conditions.

Experimental Protocols

Method A: Nucleophilic Substitution

This two-step method involves the initial formation of the ethyl ester followed by basic hydrolysis.

Step 1: Synthesis of Ethyl (2-Methyl-benzylamino)-acetate

Materials:

  • 2-Methylbenzylamine

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-methylbenzylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude product in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2-methyl-benzylamino)-acetate.

  • The crude ester can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl (2-methyl-benzylamino)-acetate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the crude ethyl (2-methyl-benzylamino)-acetate from the previous step in methanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the methanolic solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Reductive Amination

This one-pot method directly yields the target compound.

Materials:

  • 2-Methylbenzaldehyde

  • Glycine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Aqueous sodium hydroxide (NaOH) solution, 1M

  • Aqueous hydrochloric acid (HCl) solution, 1M

Procedure:

  • Dissolve glycine (1.2 eq) in a 1M aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve 2-methylbenzaldehyde (1.0 eq) in methanol.

  • Add the glycine solution to the methanolic solution of the aldehyde and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) in portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by the careful addition of 1M HCl until the pH is acidic (to decompose the excess borohydride).

  • Neutralize the reaction mixture with 1M NaOH to approximately pH 7 and then concentrate under reduced pressure to remove the methanol.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Reaction Parameters for Nucleophilic Substitution (Method A)

ParameterValue
Step 1: Esterification
Reactant Ratio (Amine:Ester:Base)1 : 1.1 : 2
SolventAcetonitrile
TemperatureReflux (~82°C)
Reaction Time12-18 hours
Step 2: Hydrolysis
Reactant Ratio (Ester:Base)1 : 2
SolventMethanol/Water
TemperatureRoom Temperature
Reaction Time4-6 hours
Overall Yield (Typical) 60-75%
Purity (after recrystallization) >98%

Table 2: Reaction Parameters for Reductive Amination (Method B)

ParameterValue
Reactant Ratio (Aldehyde:Glycine:Reducing Agent)1 : 1.2 : 1.5
SolventMethanol/Water
Reducing AgentNaBH₃CN or NaBH(OAc)₃
TemperatureRoom Temperature
Reaction Time12-24 hours
Overall Yield (Typical) 65-80%
Purity (after recrystallization) >98%

Table 3: Characterization Data for this compound

PropertyExpected Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white solid
Melting Point Varies based on purity
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 2.3 (s, 3H, CH₃), 3.2 (s, 2H, NCH₂COOH), 3.7 (s, 2H, ArCH₂N), 7.1-7.3 (m, 4H, Ar-H), 9.5-10.5 (br s, 1H, COOH), NH proton may be broad or not observed.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 18.5 (CH₃), 48.0 (NCH₂COOH), 50.0 (ArCH₂N), 126.0, 127.5, 128.0, 130.0 (Ar-C), 135.0, 136.0 (Ar-C quaternary), 172.0 (C=O).

Workflow Visualization

The following diagram illustrates the two synthetic pathways for producing this compound.

Synthesis_Workflow cluster_sm Starting Materials cluster_a Method A: Nucleophilic Substitution cluster_b Method B: Reductive Amination cluster_fp Final Product & Purification sm1 2-Methylbenzylamine a1 Step 1: Esterification (K₂CO₃, CH₃CN, Reflux) sm1->a1 sm2 Ethyl Chloroacetate sm2->a1 sm3 2-Methylbenzaldehyde b1 One-Pot Reaction: Imine Formation & Reduction (NaBH₃CN or NaBH(OAc)₃, MeOH/H₂O) sm3->b1 sm4 Glycine sm4->b1 a2 Intermediate: Ethyl (2-Methyl-benzylamino)-acetate a1->a2 a3 Step 2: Hydrolysis (NaOH, MeOH/H₂O) a2->a3 fp This compound a3->fp b1->fp purification Purification: Recrystallization fp->purification

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides two comprehensive and scalable methods for the synthesis of this compound suitable for laboratory use. Both the Nucleophilic Substitution and Reductive Amination pathways offer high yields and produce a product of high purity after recrystallization. The choice of method will depend on the specific needs and resources of the research group. These protocols are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Application Note: Derivatization of (2-Methyl-benzylamino)-acetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the derivatization of (2-Methyl-benzylamino)-acetic acid to generate a library of amide derivatives for biological screening. The protocol outlines a robust amide coupling strategy using HATU as the coupling agent, a method widely recognized for its efficiency and compatibility with a diverse range of amines.[1][2] Furthermore, this note includes standardized protocols for in vitro biological screening of the synthesized compounds, focusing on cytotoxicity and a primary functional assay. All quantitative data from these hypothetical screenings are presented in structured tables for clear comparison and interpretation. Diagrams illustrating the synthetic workflow and a representative signaling pathway are also included to provide a comprehensive guide for researchers in drug discovery and medicinal chemistry.

Introduction

This compound is a versatile scaffold for the synthesis of novel bioactive molecules. Its structure, featuring a secondary amine and a carboxylic acid, allows for diverse chemical modifications. Derivatization of the carboxylic acid moiety to form amides is a common and effective strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound class.[1] Amide bond formation is a cornerstone of drug discovery, enabling the combination of various building blocks to generate libraries of compounds with a wide range of physicochemical properties.[1] This application note details the synthesis of a hypothetical library of this compound amides and their subsequent evaluation in biological assays. The aim is to provide a practical guide for researchers seeking to explore the therapeutic potential of this chemical scaffold.

Materials and Methods

General Synthesis Protocol: Amide Coupling

The derivatization of this compound with a variety of primary and secondary amines is achieved through an amide coupling reaction. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Biological Screening Protocols

The initial screening of the synthesized compounds involves assessing their general cytotoxicity to determine appropriate concentration ranges for subsequent functional assays. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[3]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (concentration that causes 50% cytotoxicity).

Assuming the target of interest is a specific kinase involved in a disease signaling pathway, a kinase inhibition assay is performed to evaluate the efficacy of the synthesized compounds.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Add the kinase, substrate, and synthesized compounds at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Determine the kinase activity as a percentage of the vehicle-treated control.

  • Calculate the IC50 (concentration that causes 50% inhibition of kinase activity) for each compound.

Results

The following tables summarize the hypothetical data obtained from the biological screening of a representative set of derivatized compounds.

Table 1: Synthesized this compound Amide Derivatives

Compound IDAmine MoietyMolecular FormulaMolecular Weight ( g/mol )
SM-001 This compoundC₁₀H₁₃NO₂179.22
DM-001 AnilineC₁₆H₁₈N₂O254.33
DM-002 4-FluoroanilineC₁₆H₁₇FN₂O272.32
DM-003 BenzylamineC₁₇H₂₀N₂O268.36
DM-004 PiperidineC₁₅H₂₂N₂O246.35
DM-005 MorpholineC₁₄H₂₀N₂O₂248.32

Table 2: Biological Activity of Derivatized Compounds

Compound IDCC50 (µM) in HeLa cellsKinase X IC50 (µM)Selectivity Index (CC50/IC50)
SM-001 > 100> 100-
DM-001 85.212.56.82
DM-002 92.15.815.88
DM-003 > 10025.1> 3.98
DM-004 65.745.31.45
DM-005 > 1008.2> 12.20

Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow start Start: this compound reaction Amide Coupling Reaction start->reaction reagents Amine Library, HATU, DIPEA reagents->reaction purification Purification (Column Chromatography) reaction->purification library Derivative Library purification->library cytotoxicity Cytotoxicity Assay (MTT) library->cytotoxicity functional Primary Functional Assay (Kinase Inhibition) cytotoxicity->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar

Caption: A workflow diagram illustrating the synthesis and subsequent biological screening process.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor P kinase_x Kinase X (Target) adaptor->kinase_x Activation downstream Downstream Effector kinase_x->downstream P response Cellular Response (Proliferation, Survival) downstream->response inhibitor Synthesized Inhibitor (e.g., DM-002) inhibitor->kinase_x

Caption: A diagram of a hypothetical signaling pathway targeted by the synthesized compounds.

Discussion

The derivatization of this compound via amide coupling provides a straightforward and efficient method for generating a diverse library of compounds for biological screening. The hypothetical results presented in Table 2 suggest that modification of the carboxylic acid moiety can significantly impact biological activity. For instance, the introduction of a 4-fluoroaniline group (DM-002) resulted in a compound with potent kinase inhibition and a favorable selectivity index. In contrast, the piperidine derivative (DM-004) exhibited weaker activity and higher cytotoxicity. These illustrative data highlight the importance of systematic derivatization in exploring the SAR of a chemical scaffold. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers to initiate their own screening campaigns. Further optimization of the hit compounds, such as DM-002 and DM-005, could involve further derivatization of the aromatic ring or the secondary amine to improve potency and selectivity.

Conclusion

This application note has detailed a comprehensive workflow for the derivatization of this compound and the subsequent biological evaluation of the resulting amide library. The provided protocols and illustrative data serve as a valuable resource for researchers in the field of drug discovery. The modular nature of the synthetic approach allows for the generation of large and diverse compound libraries, increasing the probability of identifying novel therapeutic agents.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of (2-Methyl-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (2-Methyl-benzylamino)-acetic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound, also known as N-(2-methylbenzyl)glycine. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Nucleophilic Substitution: This is the most common method, involving the alkylation of 2-methylbenzylamine with a haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate, typically in the presence of a base.

  • Reductive Amination: This method involves the reaction of 2-methylbenzaldehyde with glycine or a glycine ester to form an intermediate imine, which is then reduced to the final product.

Q2: What is a common, environmentally friendly protocol for the synthesis via nucleophilic substitution?

A2: A green synthesis approach can be adapted for this compound. A general procedure involves the dropwise addition of an aqueous solution of chloroacetic acid to a cooled aqueous solution of 2-methylbenzylamine. The reaction is typically stirred for an extended period (e.g., 24 hours) at room temperature. The product can then be isolated by removing the water and washing the resulting salt, followed by acidification and recrystallization.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help in identifying the consumption of starting materials and the formation of the product and any side products.

Troubleshooting Guide: Nucleophilic Substitution Route

This guide addresses common side reactions and issues encountered when synthesizing this compound by reacting 2-methylbenzylamine with a haloacetic acid derivative.

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Increase reaction time.- Gradually increase the reaction temperature, monitoring for side product formation.- Ensure stoichiometric amounts of reactants are used; a slight excess of the haloacetic acid derivative might be beneficial.
Suboptimal pH.- The reaction is sensitive to pH. Maintain a basic environment to ensure the amine is deprotonated and nucleophilic. The choice and amount of base are critical.
Presence of a Higher Molecular Weight Impurity Over-alkylation: The product, a secondary amine, can react with another molecule of the haloacetic acid derivative to form a tertiary amine.- Use a molar excess of 2-methylbenzylamine relative to the haloacetic acid derivative.- Add the haloacetic acid derivative slowly to the reaction mixture to maintain a low concentration.
Unreacted Starting Materials in Final Product Inefficient reaction conditions or insufficient reaction time.- Refer to "Low Yield of Desired Product".- For purification, consider column chromatography or recrystallization to separate the product from unreacted starting materials.
Formation of N,N'-bis(2-methylbenzyl)piperazine-2,5-dione Self-condensation of the product or reaction intermediate, especially at elevated temperatures.- Maintain a lower reaction temperature.- Ensure efficient stirring to avoid localized high concentrations of reactants.
Presence of Impurities from Starting Materials Contaminants in the haloacetic acid (e.g., dichloroacetic acid) can lead to the formation of corresponding side products.- Use high-purity starting materials.- Analyze starting materials for impurities before use.

Experimental Protocol: Nucleophilic Substitution

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 2-Methylbenzylamine

  • Chloroacetic acid

  • Sodium carbonate (or another suitable base)

  • Deionized water

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylbenzylamine in deionized water.

  • In a separate beaker, prepare a solution of chloroacetic acid and sodium carbonate in deionized water.

  • Cool the 2-methylbenzylamine solution in an ice bath.

  • Slowly add the chloroacetic acid/sodium carbonate solution to the cooled amine solution dropwise over a period of 30-60 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 4.5 with hydrochloric acid. This will precipitate the product.

  • Collect the crude product by filtration and wash with cold deionized water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and a significant side reaction.

Synthesis_Pathway cluster_main Main Reaction 2-Methylbenzylamine 2-Methylbenzylamine Product This compound 2-Methylbenzylamine->Product + Chloroacetic Acid (Base) Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Product

Caption: Main synthetic route to this compound.

Side_Reaction cluster_side Over-alkylation Side Reaction Product This compound Side_Product Tertiary Amine Byproduct Product->Side_Product + Chloroacetic Acid Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Side_Product

Caption: Common over-alkylation side reaction.

References

How to prevent dialkylation in N-benzylglycine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of N-benzylglycine, with a primary focus on preventing dialkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-benzylglycine?

A1: The two most common methods for synthesizing N-benzylglycine are:

  • N-alkylation of glycine or its esters: This involves the reaction of glycine or a glycine ester (e.g., glycine ethyl ester) with a benzylating agent, typically benzyl chloride or benzyl bromide, in the presence of a base.

  • Reductive amination: This method consists of reacting a glycine derivative with benzaldehyde to form an intermediate Schiff base, which is then reduced to yield N-benzylglycine. This approach is often favored for its high yield and selectivity.[1]

Q2: What is dialkylation in the context of N-benzylglycine synthesis, and why is it a problem?

A2: Dialkylation is a common side reaction in the N-alkylation of glycine, where the nitrogen atom of the newly formed N-benzylglycine attacks a second molecule of the benzylating agent. This results in the formation of the undesired byproduct, N,N-dibenzylglycine. This side reaction reduces the yield of the desired mono-benzylglycine product and complicates the purification process. Increased reaction temperatures and the use of certain binding agents can exacerbate the formation of N,N-dibenzylglycine ethyl ester, with byproduct formation reaching 25% to 40% in some cases.[2]

Q3: How can I minimize the formation of the N,N-dibenzylglycine byproduct?

A3: Several strategies can be employed to suppress dialkylation:

  • Control of Stoichiometry: Using an excess of the glycine starting material relative to the benzylating agent can statistically favor mono-alkylation. A recommended ratio of benzyl chloride to glycine ethyl ester is between 1:1.5 and 1:3.[3]

  • Temperature Control: Maintaining a lower reaction temperature can help to control the rate of the second alkylation step. For instance, a synthesis of N-benzylglycine ethyl ester was successfully carried out at 40°C.[2] In contrast, higher temperatures of 110-140°C have also been reported, though this may require careful optimization of other parameters.[3]

  • Slow Addition of the Alkylating Agent: A slow, dropwise addition of the benzyl halide to the reaction mixture containing the glycine derivative can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.

  • Choice of Synthesis Method: Employing reductive amination instead of direct N-alkylation is an effective way to avoid the problem of over-alkylation.[4]

Q4: What are the advantages of using reductive amination for N-benzylglycine synthesis?

A4: Reductive amination offers several advantages over direct N-alkylation for preparing N-benzylglycine:

  • Avoids Dialkylation: This method inherently avoids the problem of multiple alkylations that can occur with alkyl halides.[4]

  • High Yields: Reductive amination is known to produce N-benzylglycine and its derivatives in high yields.[1]

  • Milder Conditions: The reaction can often be carried out under milder conditions compared to some high-temperature N-alkylation protocols.

Troubleshooting Guide

Problem 1: Low yield of N-benzylglycine and a significant amount of N,N-dibenzylglycine are observed.

  • Possible Cause: The reaction conditions are favoring the formation of the dialkylated byproduct.

  • Solution:

    • Adjust Stoichiometry: Increase the molar excess of the glycine derivative relative to the benzylating agent. Ratios of 1.5 to 3 equivalents of the glycine derivative per equivalent of benzyl halide are recommended.[3]

    • Lower Reaction Temperature: If the reaction is being run at an elevated temperature, try lowering it. For example, performing the reaction at 40°C has been shown to be effective.[2]

    • Slow Addition: Ensure that the benzylating agent is added slowly and dropwise to the reaction mixture.

    • Consider an Alternative Method: If dialkylation remains a persistent issue, switching to a reductive amination protocol is a highly effective solution.[4]

Problem 2: The reaction is slow or does not proceed to completion.

  • Possible Cause: Insufficiently basic conditions or low reaction temperature.

  • Solution:

    • Base Selection: Ensure an appropriate base is used to deprotonate the glycine derivative, making it a more effective nucleophile. Common bases include triethylamine[2] or sodium hydroxide.[5]

    • Temperature Optimization: While high temperatures can promote dialkylation, a certain amount of heat may be necessary to drive the reaction to completion. A systematic optimization of the temperature should be performed to find a balance between reaction rate and selectivity.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Polar solvents are generally preferred for this type of reaction.

Problem 3: Difficulty in purifying N-benzylglycine from the reaction mixture.

  • Possible Cause: The presence of unreacted starting materials and the dialkylated byproduct.

  • Solution:

    • Extraction: N-benzylglycine can be separated from non-polar impurities by extraction. After the reaction, the product can often be isolated by adjusting the pH of the aqueous layer to precipitate the product, which can then be collected by filtration.[5]

    • Recrystallization: Recrystallization from a suitable solvent can be an effective method for purifying the final product.

    • Chromatography: If simpler methods are insufficient, column chromatography can be used to separate N-benzylglycine from N,N-dibenzylglycine and other impurities.

Quantitative Data Summary

ParameterN-Alkylation of Glycine Ethyl Ester[2]N-Alkylation with Catalyst[3]Reductive Amination[1]
Starting Materials Glycine ethyl ester HCl, Benzyl chlorideGlycine ethyl ester, Benzyl chlorideGlycine, Benzaldehyde
Key Reagents TriethylaminePyridine/Xylidene catalystReducing agent (e.g., H₂/Pd)
Solvent EthanolToluenePolar solvent
Temperature 40°C110 - 140°C0 - 80°C
Yield 80.3%High (not quantified)90.4%
Key Challenge Dialkylation (up to 40%)High TemperatureHandling of reducing agents

Experimental Protocols

Protocol 1: Synthesis of N-Benzylglycine Ethyl Ester via N-Alkylation [2]

  • To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture, which will result in the precipitation of a white solid.

  • Filter the solid and add another 20.0 g of triethylamine to the filtrate.

  • Cool the mixture to 0-5°C.

  • Slowly add 27.8 g of benzyl chloride dropwise.

  • After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.

  • Upon completion, filter the reaction mixture.

  • Wash the filtrate with water until it is neutral.

  • Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.

  • Distill the residue under reduced pressure at 100°C, collecting the fraction at 139-142°C to yield N-benzylglycine ethyl ester as a pale yellow oily liquid.

Protocol 2: Synthesis of N-Benzylglycine via Reductive Amination (General Procedure) [1]

  • Dissolve glycine in a suitable polar solvent in the presence of a base.

  • Add benzaldehyde to the solution to form the Schiff base. The reaction temperature is typically maintained between 0°C and 80°C.

  • After the formation of the Schiff base, introduce a reducing agent. This can be catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or a metal hydride such as sodium borohydride.

  • Continue the reaction until the reduction is complete, which can be monitored by techniques like TLC or LC-MS.

  • After the reaction, the catalyst is filtered off (in the case of catalytic hydrogenation).

  • The pH of the reaction solution is adjusted to 1 or less by adding an acid like 35% hydrochloric acid to precipitate the product as its hydrochloride salt.

  • The precipitated crystals of N-benzylglycine hydrochloride are collected by filtration.

Visualizations

Reaction_Pathway cluster_alkylation N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway Glycine Glycine NBG N-Benzylglycine (Desired Product) Glycine->NBG + Benzyl Chloride + Base BenzylChloride Benzyl Chloride Dialkylated N,N-Dibenzylglycine (Byproduct) NBG->Dialkylated + Benzyl Chloride + Base Base Base Base2 Base BenzylChloride2 Benzyl Chloride Glycine_RA Glycine SchiffBase Schiff Base Intermediate Glycine_RA->SchiffBase + Benzaldehyde Benzaldehyde Benzaldehyde NBG_RA N-Benzylglycine (Desired Product) SchiffBase->NBG_RA + Reducing Agent ReducingAgent Reducing Agent

Caption: Comparative pathways for N-benzylglycine synthesis.

Dialkylation_Problem cluster_step1 Step 1: Mono-alkylation (Desired) cluster_step2 Step 2: Di-alkylation (Undesired) Glycine Glycine (H₂N-CH₂-COOH) NBG N-Benzylglycine (C₆H₅CH₂NH-CH₂-COOH) Glycine->NBG Reaction BenzylChloride1 Benzyl Chloride (C₆H₅CH₂Cl) BenzylChloride1->NBG Base1 Base Base1->NBG Dialkylated N,N-Dibenzylglycine ( (C₆H₅CH₂)₂N-CH₂-COOH ) NBG->Dialkylated Side Reaction BenzylChloride2 Benzyl Chloride BenzylChloride2->Dialkylated Base2 Base Base2->Dialkylated HighTemp High Temperature HighTemp->Dialkylated HighBClConc High [Benzyl Chloride] HighBClConc->Dialkylated

Caption: The problem of dialkylation in N-benzylglycine synthesis.

Troubleshooting_Logic Problem High Dialkylation, Low Yield Solution1 Increase Glycine:Benzyl Chloride Ratio Problem->Solution1 Check Stoichiometry Solution2 Lower Reaction Temperature Problem->Solution2 Check Temperature Solution3 Slow Addition of Benzyl Chloride Problem->Solution3 Check Addition Rate Solution4 Switch to Reductive Amination Method Problem->Solution4 If problem persists

Caption: Troubleshooting workflow for preventing dialkylation.

References

Technical Support Center: Optimizing N-Alkylation of Glycine Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-alkylation of glycine esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of glycine esters?

A1: The two most prevalent methods for the N-alkylation of glycine esters are:

  • Direct Alkylation with Alkyl Halides: This method involves the reaction of a glycine ester with an alkyl halide in the presence of a base. It is a straightforward approach but can be prone to side reactions like over-alkylation.[1][2][3]

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine intermediate from the glycine ester and an aldehyde or ketone, followed by reduction to the corresponding N-alkylated product.[4][5][6][7] This method is often preferred for its high selectivity and milder reaction conditions.

Q2: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?

A2: The formation of dialkylated products is a common issue, particularly in direct alkylation with reactive alkyl halides. Here are several strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent. A 1:1 to 1:1.2 ratio of glycine ester to alkyl halide is a good starting point.

  • Choice of Base: A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine can sterically hinder the second alkylation step.

  • Protecting Groups: Employing a bulky N-protecting group on the glycine ester, such as a benzophenone imine, can effectively prevent dialkylation.[8][9][10] The monoalkylated Schiff base is less acidic, disfavoring a second deprotonation and subsequent alkylation.[9]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.

Q3: My reaction is suffering from low yield. What are the potential causes and solutions?

A3: Low yields in N-alkylation reactions can stem from several factors:

  • Inefficient Deprotonation: The chosen base may not be strong enough to effectively deprotonate the glycine ester. Consider using a stronger base or a different solvent system to improve solubility and reactivity.

  • Poor Nucleophilicity of the Amine: The nitrogen atom of the glycine ester may not be sufficiently nucleophilic. This can sometimes be addressed by the choice of solvent.

  • Steric Hindrance: A sterically hindered alkyl halide or glycine ester can slow down the reaction. In such cases, increasing the reaction temperature or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride) might be necessary.

  • Side Reactions: Besides dialkylation, other side reactions like elimination of the alkyl halide or decomposition of starting materials can lower the yield. Optimizing reaction conditions (temperature, reaction time) is crucial.

  • Phase Segregation: In heterogeneous reactions, poor mixing or phase segregation can limit the reaction rate. Using a phase-transfer catalyst can be beneficial in such cases.[11]

Q4: How can I minimize racemization during the N-alkylation of chiral glycine esters?

A4: Racemization is a significant concern when working with chiral amino acid derivatives. The acidic α-proton can be abstracted by the base, leading to a loss of stereochemical integrity.[1][12][13][14][15] To minimize racemization:

  • Use a Weak, Non-nucleophilic Base: Milder bases are less likely to cause epimerization.

  • Low Reaction Temperatures: Running the reaction at lower temperatures can significantly reduce the rate of racemization.

  • Base-Free Catalytic Methods: Certain catalytic methods, such as those employing a ruthenium-based Shvo's catalyst for N-alkylation with alcohols, can proceed without the need for an external base, thus preserving enantiopurity.[1]

  • Careful Selection of Protecting Groups: The choice of N-protecting group can influence the acidity of the α-proton.

Q5: What are the best practices for purifying N-alkylated glycine esters?

A5: Purification of N-alkylated glycine esters typically involves column chromatography. Here are some general guidelines:

  • Solvent System: A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.

  • Silica Gel: Standard silica gel is usually effective. The amount of silica gel should be roughly 50-100 times the weight of the crude product.

  • Monitoring: Thin-layer chromatography (TLC) is essential for monitoring the separation and identifying the fractions containing the product.

  • Alternative Techniques: For highly polar or water-soluble products, other techniques like ion-exchange chromatography or reverse-phase chromatography might be necessary. Batch purification with centrifugation can be used for small-scale purifications.[16]

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Step
Inactive Alkylating Agent Check the purity and age of the alkyl halide. Consider converting an alkyl chloride or bromide to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.
Insufficiently Strong Base If using a carbonate base, consider switching to a stronger, soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive systems, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required, though these increase the risk of side reactions.
Poor Solubility of Starting Materials Ensure all starting materials are fully dissolved. Change the solvent to one with better solubilizing properties for your specific substrates (e.g., DMF, DMSO, NMP instead of THF or ACN for certain salts).[11]
Low Reaction Temperature While low temperatures can control side reactions, they may also prevent the reaction from proceeding. Gradually increase the temperature and monitor the reaction progress by TLC.
Problem 2: Formation of a Complex Mixture of Products
Possible Cause Troubleshooting Step
Over-alkylation (Dialkylation) Reduce the equivalents of the alkylating agent. Use a bulkier base. Lower the reaction temperature. Consider using an N-benzophenone imine of the glycine ester.[8][9]
Elimination Side Reaction If using a secondary or tertiary alkyl halide, elimination can be a significant side reaction. Use a less hindered base and lower the reaction temperature.
Transesterification This can occur if the reaction is run at high temperatures with an alcohol as a solvent or co-solvent.[15][17] If possible, use a non-alcoholic solvent.
Decomposition of Starting Material or Product Some starting materials or products may be unstable under the reaction conditions (e.g., high temperature, strong base). Perform the reaction at a lower temperature for a longer duration.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Glycine Ethyl Ester with an Alkyl Halide
Entry Alkyl Halide Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Reference
1Benzyl BromideK₂CO₃ (2.0)DMF11012Low/No Reaction[11]
2Benzyl BromideTEA (2.0)THFReflux24Moderate[11]
3Benzyl BromideDIPEA (2.0)ACN8018Good-
4Ethyl BromideNaH (1.2)THF256High-

Note: "Good" and "High" yields are qualitative descriptions from literature and can vary based on the specific substrate.

Table 2: Reductive Amination of Glycine Esters with Aldehydes
Entry Glycine Ester Aldehyde Reducing Agent Solvent Yield (%) Reference
1Glycine Methyl EsterBenzaldehydeNaBH₃CNMeOH>90[1]
2Glycine Ethyl EsterIsovaleraldehydeNaBH(OAc)₃DCE85-95[6]
3Glycine tert-Butyl EsterCyclohexanecarboxaldehydeNaBH₄EtOHHigh[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Glycine Ethyl Ester with an Alkyl Halide
  • To a solution of glycine ethyl ester hydrochloride (1.0 eq) in an appropriate solvent (e.g., DMF, ACN, or THF), add the base (e.g., K₂CO₃, TEA, or DIPEA, 2.0-2.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to generate the free amine.

  • Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination of a Glycine Ester
  • Dissolve the glycine ester (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a dehydrating agent (e.g., molecular sieves) if necessary, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Mandatory Visualization

Troubleshooting_NAlkylation Start Start: N-Alkylation of Glycine Ester Check_Reaction Reaction Complete? (TLC Analysis) Start->Check_Reaction Low_Yield Low Yield or No Reaction Check_Reaction->Low_Yield No (Low Conversion) Complex_Mixture Complex Mixture of Products Check_Reaction->Complex_Mixture No (Multiple Spots) Good_Yield Good Yield, Desired Product Check_Reaction->Good_Yield Yes Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Check_Dialkylation Dialkylation Observed? Complex_Mixture->Check_Dialkylation Workup_Purification Proceed to Workup & Purification Good_Yield->Workup_Purification Optimize_Base_Solvent Optimize Base and/or Solvent Check_Reagents->Optimize_Base_Solvent Increase_Temp_Time Increase Temperature or Reaction Time Optimize_Base_Solvent->Increase_Temp_Time Add_Catalyst Consider Additives (e.g., NaI, Phase-Transfer Catalyst) Increase_Temp_Time->Add_Catalyst Add_Catalyst->Start Re-run Reaction Reduce_Alkyl_Halide Reduce Equivalents of Alkyl Halide Check_Dialkylation->Reduce_Alkyl_Halide Yes Other_Side_Reactions Other Side Reactions (Elimination, etc.) Check_Dialkylation->Other_Side_Reactions No Bulky_Base Use a Bulkier Base Reduce_Alkyl_Halide->Bulky_Base Lower_Temp Lower Reaction Temperature Bulky_Base->Lower_Temp Lower_Temp->Start Re-run Reaction Optimize_Conditions Re-optimize Conditions (Temp, Base, Time) Other_Side_Reactions->Optimize_Conditions Optimize_Conditions->Start Re-run Reaction

Caption: Troubleshooting workflow for optimizing N-alkylation of glycine esters.

References

Troubleshooting guide for the purification of N-substituted amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-substituted amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-substituted amino acids?

A1: The primary purification techniques include column chromatography (silica gel, ion-exchange, and reverse-phase), recrystallization, and extraction. The choice of method depends on the specific properties of the N-substituted amino acid, such as its polarity, solubility, and the nature of the impurities present.

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is often preferred for crystalline, relatively non-polar compounds with high purity, as it can be a simple and effective method for removing minor impurities.[1][2][3] Column chromatography is more versatile and is used for a wider range of compounds, including oils and complex mixtures with multiple components that are difficult to separate by other means.[4][5]

Q3: What are the typical impurities I might encounter?

A3: Common impurities include unreacted starting materials, residual coupling reagents, byproducts from the protecting group introduction or cleavage (e.g., dipeptides from Fmoc-amino acid synthesis), and diastereomers if chiral centers are involved.[6][7][8]

Q4: How can I improve the solubility of my N-substituted amino acid for purification?

A4: Solubility can be a significant challenge, especially for peptides with a high proportion of non-polar amino acids.[9] Strategies to improve solubility include using co-solvents (e.g., methanol-water, ethanol-water), adjusting the pH of the solution, or employing solubilizing agents like urea or guanidine hydrochloride, although the latter may require subsequent removal.[9][10][11][12]

Troubleshooting Guide

Low Yield

Problem: The final yield of the purified N-substituted amino acid is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the purification.
Product Loss During Extraction Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase during extraction. Perform multiple extractions with a smaller solvent volume.
Improper Column Chromatography Conditions Optimize the solvent system for column chromatography to ensure the product elutes effectively without excessive band broadening. Use a solvent system where the Rf of the product on TLC is around 0.2-0.4.
Product Precipitation on the Column If the product has low solubility in the mobile phase, it may precipitate. Consider using a stronger solvent system or a different stationary phase.
Degradation of the Product Some N-substituted amino acids can be sensitive to pH or temperature. Ensure purification conditions are mild and avoid prolonged exposure to harsh conditions.
Co-eluting Impurities in Column Chromatography

Problem: Impurities are eluting with the desired product during column chromatography.

Possible Cause Suggested Solution
Poor Separation on Silica Gel If impurities have similar polarity to the product, consider using a different chromatographic technique like reverse-phase HPLC or ion-exchange chromatography.
Diastereomers If the impurities are diastereomers, they may be difficult to separate on standard silica gel. Chiral HPLC is often required for their separation.[13][14][15][16]
Residual Protecting Groups Incomplete deprotection can lead to impurities. Ensure the deprotection step is complete before purification.
Difficulty with Recrystallization

Problem: The N-substituted amino acid does not crystallize or forms an oil.

Possible Cause Suggested Solution
Presence of Impurities Impurities can inhibit crystallization. Try to pre-purify the compound by flash chromatography to remove major impurities before attempting recrystallization.
Incorrect Solvent System The choice of solvent is critical. A good solvent system for recrystallization is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethyl acetate/hexane and ethanol/water.[1][3]
Compound is an Oil at Room Temperature If the compound is inherently an oil, recrystallization is not a suitable purification method. Consider purification by column chromatography.

Experimental Protocols

Protocol 1: Purification of N-Boc-Amino Acids by Silica Gel Column Chromatography

This protocol is suitable for the purification of N-Boc protected amino acids from non-polar impurities.

  • Slurry Preparation:

    • In a beaker, add silica gel (230-400 mesh) to a suitable solvent (e.g., 10% ethyl acetate in hexanes) to form a slurry.[4][17]

    • Swirl to mix and remove any air bubbles.[17]

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.[4][17]

    • Add a layer of sand.[4][17]

    • Pour the silica gel slurry into the column, allowing the solvent to drain.[4][17]

    • Gently tap the column to ensure even packing and remove air bubbles.[4][17]

    • Add another layer of sand on top of the silica gel.[4]

  • Sample Loading:

    • Dissolve the crude N-Boc-amino acid in a minimal amount of the initial elution solvent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, 30% ethyl acetate).

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified N-Boc-amino acid.

Protocol 2: Recrystallization of N-Fmoc-Amino Acids

This protocol is effective for purifying crystalline N-Fmoc protected amino acids.

  • Dissolution:

    • In a flask, dissolve the crude N-Fmoc-amino acid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or an ethanol/water mixture).[1][3][18]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Slowly add a solvent in which the compound is poorly soluble (an anti-solvent, e.g., hexane or water) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Common Solvent Systems for Purification of N-Substituted Amino Acids

Purification MethodCompound TypeTypical Solvent System
Silica Gel Chromatography N-Boc-amino acidsEthyl acetate/Hexanes (gradient)
N-Fmoc-amino acidsDichloromethane/Methanol (gradient)
Recrystallization N-Fmoc-amino acidsEthyl acetate/Hexane[18]
N-Boc-amino acidsEthyl acetate/Petroleum ether[3]
Reverse-Phase HPLC Protected amino acidsAcetonitrile/Water with 0.1% TFA (gradient)

Visualizations

Troubleshooting_Workflow start Start Purification check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Purified Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield impurity_issue Impurity Issue? low_yield->impurity_issue No optimize_reaction Optimize Reaction/Extraction low_yield->optimize_reaction Yes solubility_problem Solubility Problem? impurity_issue->solubility_problem No change_method Change Purification Method (e.g., HPLC, Ion-Exchange) impurity_issue->change_method Yes solubility_problem->check_purity No adjust_solvent Adjust Solvent System solubility_problem->adjust_solvent Yes optimize_reaction->start change_method->start adjust_solvent->start

Caption: Troubleshooting workflow for N-substituted amino acid purification.

Experimental_Workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve column Column Chromatography 1. Pack Column 2. Load Sample 3. Elute with Gradient 4. Collect Fractions dissolve->column tlc Monitor by TLC column:p->tlc combine Combine Pure Fractions column:p->combine tlc->column:p evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: General experimental workflow for column chromatography purification.

References

Racemization issues in the synthesis of chiral N-arylmethyl amino acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chiral N-arylmethyl amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of N-arylmethyl amino acid synthesis?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (D and L forms) from a single, pure enantiomer. In peptide synthesis, this results in a loss of stereochemical integrity at the α-carbon of the amino acid, which can significantly impact the biological activity of the final peptide or drug molecule.[1][2]

Q2: Why are N-arylmethyl amino acids particularly susceptible to racemization?

A2: The susceptibility to racemization is influenced by the ease of deprotonation at the α-carbon. While not exclusively studied for N-arylmethyl amino acids in the provided results, it is known that amino acids with electron-withdrawing groups on their side chains are more prone to racemization.[3] The arylmethyl group, depending on its substitution, could potentially influence the acidity of the α-proton, thereby affecting the rate of racemization.

Q3: What are the main mechanisms of racemization during peptide coupling reactions?

A3: There are two primary mechanisms for racemization during the activation of the carboxylic acid for peptide bond formation:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization.

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate intermediate, which is achiral. Reprotonation can occur from either face, leading to a mixture of enantiomers.[3][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of peptides containing N-arylmethyl amino acids.

Issue 1: Significant Racemization Detected in the Final Product

Possible Cause 1: Inappropriate Coupling Reagent

  • Explanation: The choice of coupling reagent significantly impacts the rate of the coupling reaction versus the rate of racemization. Some reagents generate highly reactive intermediates that are more prone to racemization.

  • Solution:

    • Use coupling reagents that are known to suppress racemization. Onium salts like HBTU and HATU are generally effective, but the addition of additives is crucial.[5][6]

    • Employ carbodiimides like DIC in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5] HOAt and Oxyma are often more effective than HOBt at suppressing racemization.[4]

    • Consider using newer generation coupling reagents like COMU, which has shown superior performance in minimizing racemization for sensitive amino acids.[7]

Possible Cause 2: Strong or Sterically Unhindered Base

  • Explanation: The base used during the coupling step plays a critical role in racemization. Strong bases and sterically unhindered bases can readily abstract the α-proton, promoting both oxazolone formation and direct enolization.[4][7]

  • Solution:

    • Avoid strong bases like triethylamine (TEA).

    • Use weaker or more sterically hindered bases. N-methylmorpholine (NMM) is a good first choice.[5]

    • For particularly sensitive couplings, highly hindered bases like 2,4,6-collidine (TMP) or diisopropylethylamine (DIPEA) can be beneficial, although DIPEA's basicity should be considered.[5][7][8] In some cases, the use of a hindered amine like collidine has been shown to minimize the formation of the D-isomer.[8]

Possible Cause 3: High Reaction Temperature

  • Explanation: Higher temperatures accelerate both the desired coupling reaction and the undesired racemization side reaction. The activation energy for racemization is often comparable to that of the coupling reaction.

  • Solution:

    • Perform the coupling reaction at a lower temperature. Running the reaction at 0°C or even lower can significantly reduce the extent of racemization.[5]

    • For microwave-assisted peptide synthesis, lowering the coupling temperature has been shown to limit racemization for sensitive amino acids like histidine and cysteine.[8]

Possible Cause 4: Solvent Effects

  • Explanation: The polarity of the solvent can influence the rates of both the coupling and racemization reactions.

  • Solution:

    • While DMF is a common solvent for peptide synthesis, consider exploring less polar solvents if racemization is a persistent issue, as some studies suggest an influence of the solvent on racemization rates. However, solubility of the protected amino acids must be taken into account.[9]

Summary of Troubleshooting Strategies
IssuePossible CauseRecommended Action
High degree of racemization Inappropriate coupling reagentUse onium salts (HBTU, HATU) with additives (HOBt, HOAt, Oxyma), or carbodiimides (DIC) with additives. Consider newer reagents like COMU.
Strong or sterically unhindered baseReplace strong bases (e.g., TEA) with weaker/hindered bases like NMM or 2,4,6-collidine.
High reaction temperaturePerform coupling at 0°C or lower. For microwave synthesis, reduce the coupling temperature.
Solvent effectsExplore the use of less polar solvents, ensuring reactant solubility.

Experimental Protocols

Protocol 1: Standard Coupling with Minimized Racemization

This protocol is for the coupling of an Fmoc-N-arylmethyl-amino acid to a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve the Fmoc-N-arylmethyl-amino acid (3 equivalents), a coupling reagent such as HATU (3 equivalents), and an additive like HOAt (3 equivalents) in DMF.

    • Add a hindered base such as N-methylmorpholine (NMM) (6 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly sensitive amino acids.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol outlines a general method for determining the enantiomeric excess of the synthesized peptide.

  • Cleavage from Resin: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Enantiomeric Separation:

    • Analyze the purified peptide using a chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).

    • Use an isocratic or gradient elution method with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee%).

Visualizations

Racemization_Mechanism cluster_activation Carboxyl Activation cluster_pathways Racemization Pathways cluster_outcome Result Activated_AA Activated N-Arylmethyl Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization (+ Base) Enolate Enolate Intermediate Activated_AA->Enolate Direct Deprotonation (+ Base) Racemic_Mix Racemic Mixture (D/L Enantiomers) Oxazolone->Racemic_Mix Protonation Enolate->Racemic_Mix Protonation

Caption: Mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start Racemization Detected Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Change_Reagent Switch to Low-Racemization Reagent (e.g., COMU, or HATU/HOAt) Check_Reagent->Change_Reagent Inappropriate Check_Base Assess Base Check_Reagent->Check_Base Appropriate Change_Reagent->Check_Base Change_Base Use Weaker/Hindered Base (e.g., NMM, Collidine) Check_Base->Change_Base Too Strong/ Unhindered Check_Temp Review Reaction Temperature Check_Base->Check_Temp Appropriate Change_Base->Check_Temp Lower_Temp Decrease Temperature (e.g., to 0°C) Check_Temp->Lower_Temp Too High Re-evaluate Re-analyze Chiral Purity Check_Temp->Re-evaluate Appropriate Lower_Temp->Re-evaluate

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Synthesis of (2-Methyl-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Methyl-benzylamino)-acetic acid, also known as N-(2-methylbenzyl)glycine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary synthetic routes for this compound:

  • Reductive Amination: This method involves the reaction of 2-methylbenzaldehyde with glycine (or a glycine ester) to form an intermediate imine (Schiff base), which is then reduced to the target secondary amine. This can be performed as a one-pot (direct) or two-step (indirect) process.[1]

  • Nucleophilic Alkylation: This route involves the direct alkylation of glycine (or a glycine ester) with a 2-methylbenzyl halide, such as 2-methylbenzyl chloride or bromide, in the presence of a base.[2]

Q2: Which synthesis route generally provides a higher yield and purity?

A2: Reductive amination is often preferred as it can offer better control and selectivity, minimizing the common side reactions seen in direct alkylation.[3] Nucleophilic alkylation frequently suffers from over-alkylation, where the product reacts further with the alkylating agent to form a tertiary amine, which can be difficult to separate and lowers the yield of the desired product.[2][4]

Q3: What is the role of pH in the reductive amination process?

A3: The pH is critical for the initial imine formation. The reaction is typically carried out under neutral or weakly acidic conditions (pH 6-7).[1][3] An acidic environment protonates the carbonyl group of the aldehyde, making it more electrophilic for the nucleophilic attack by the amine. However, strongly acidic conditions will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a standard method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis during the reaction.[5]

Section 2: Troubleshooting Guides

Guide 1: Reductive Amination Pathway

This guide addresses common issues encountered when synthesizing this compound via the reaction of 2-methylbenzaldehyde and glycine.

Potential Cause Troubleshooting Steps
Incomplete Imine Formation Ensure the reaction mixture of aldehyde and amine is stirred for a sufficient time (e.g., 1-2 hours) before adding the reducing agent to allow for complete imine formation.[5] Verify the pH is weakly acidic (pH 6-7) to facilitate condensation.
Ineffective Reducing Agent Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often highly selective for imines over carbonyls and is less sensitive to pH than other agents.[3] If using NaBH₄, ensure the temperature is controlled (e.g., 0-5 °C) during addition to prevent side reactions.[5]
Incorrect Stoichiometry Use a slight excess of the amine (glycine) to drive the imine formation to completion. However, a large excess can complicate purification.
Decomposition of Reactants Aldehydes can be sensitive to oxidation. Ensure 2-methylbenzaldehyde is pure and stored correctly.
Potential Cause Troubleshooting Steps
Unreacted 2-Methylbenzaldehyde This indicates either incomplete imine formation or that the reduction of the imine is much faster than its formation. Increase the reaction time before adding the reducing agent. Consider a more reactive reducing agent for the imine.
2-Methylbenzyl Alcohol Impurity This results from the reduction of the aldehyde starting material. This is common when using strong, non-selective reducing agents like NaBH₄. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more reactive towards the protonated imine than the starting aldehyde at neutral or slightly acidic pH.[3]
Tertiary Amine (Over-alkylation product) While less common in reductive amination than direct alkylation, it can occur if the product amine reacts with another aldehyde molecule. This is usually minimal in a well-controlled one-pot reaction.
Guide 2: Nucleophilic Alkylation Pathway

This guide addresses issues when synthesizing this compound via the reaction of glycine with a 2-methylbenzyl halide.

Potential Cause Troubleshooting Steps
Dominant Over-alkylation The primary challenge of this method is the formation of the tertiary amine, N,N-bis(2-methylbenzyl)glycine.[2] Use a large excess of the amine (glycine) relative to the 2-methylbenzyl halide to favor mono-alkylation. However, this may complicate product isolation.
Incomplete Reaction Ensure a suitable base (e.g., NaOH, K₂CO₃) is used in stoichiometric amounts to deprotonate the glycine, making it a more effective nucleophile.[6] The reaction may require elevated temperatures and longer reaction times.
Elimination Side Reaction The 2-methylbenzyl halide can undergo elimination in the presence of a strong base, forming 2-methylstyrene. Use a milder base or control the reaction temperature carefully.[7]
Potential Cause Troubleshooting Steps
Mixture of Mono- and Di-alkylated Products The similar polarities of the desired product and the over-alkylation byproduct can make separation by column chromatography challenging. Optimize reaction stoichiometry to minimize the byproduct. Consider converting the product to a salt to aid in purification by crystallization.
Unreacted Glycine If a large excess of glycine was used, it can be difficult to remove as it is highly polar. Glycine is insoluble in many organic solvents, so it can often be removed by filtration after dissolving the crude product in an appropriate solvent.

Section 3: Data Presentation

Table 1: Comparison of Reductive Amination Conditions
Reducing Agent Solvent Typical Temperature pH Advantages Disadvantages Yields Reported
NaBH₄ Methanol, Benzene0 °C to refluxNeutralInexpensive, readily availableCan reduce starting aldehyde; requires careful temperature control[5]50-75%[5]
NaBH₃CN MethanolRoom Temp6-7Mild, selective for iminesHighly toxic, generates cyanide waste[3]High
NaBH(OAc)₃ Dichloroethane (DCE), THFRoom TempNeutral (often with AcOH)Highly selective, mild, non-toxic byproducts[3]More expensiveHigh (often >90%)[3]
H₂ / Catalyst (e.g., Pd/C) Ethanol, Water10-40 °C[6]Neutral"Green" method, high atom economyRequires specialized hydrogenation equipment; catalyst can be a fire hazardHigh Yield[6]
Table 2: Key Parameters for Nucleophilic Alkylation
Parameter Recommendation Rationale Reference
Glycine Derivative:Halide Ratio > 1 (e.g., 2:1 or higher)Minimizes over-alkylation by increasing the probability of the halide reacting with the starting amine rather than the product.[2]
Base NaOH, KOHInexpensive and effective for deprotonating the amino acid.[6]
Base:Glycine Ratio 0.3 - 1.1 molar equivalentsA ratio below 0.3 reduces yield, while a ratio above 1.5 can promote side reactions.[6]
Temperature 0 - 80 °CTemperatures above 80°C can increase side reactions and lower yield.[6]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Synthesis via Reductive Amination (Schiff Base Formation and Reduction)

This two-step protocol is adapted from general procedures for N-benzylglycine synthesis.[6]

Step 1: Schiff Base Formation

  • In a reaction vessel, dissolve glycine (1.0 eq.) in an aqueous solution of sodium hydroxide (1.0 eq.).

  • To this solution, add 2-methylbenzaldehyde (1.0 eq.) and stir vigorously at room temperature for 2-4 hours.

  • Monitor the formation of the Schiff base (N-(2-methylbenzylidene)glycine) by TLC.

Step 2: Reduction

  • Transfer the aqueous solution containing the Schiff base to a pressure-rated hydrogenation vessel.

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to ≤ 20 kg/cm ².

  • Stir the reaction at a temperature between 10-40 °C until hydrogen uptake ceases.[6]

  • After the reaction is complete, carefully filter off the catalyst.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_workup Step 3: Workup & Isolation A Dissolve Glycine and NaOH in Water B Add 2-Methylbenzaldehyde A->B C Stir 2-4h at RT B->C D Monitor by TLC C->D E Transfer to Hydrogenator D->E F Add Pd/C Catalyst E->F G Pressurize with H₂ F->G H Stir at 10-40 °C G->H I Filter Catalyst H->I J Acidify Filtrate I->J K Filter Product J->K L Wash and Dry K->L

Caption: Experimental workflow for reductive amination synthesis.
Protocol 2: One-Pot Synthesis via Reductive Amination using NaBH(OAc)₃

This protocol is based on general, high-selectivity reductive amination procedures.[3]

  • To a stirred solution of glycine (1.2 eq.) in 1,2-dichloroethane (DCE), add 2-methylbenzaldehyde (1.0 eq.).

  • Add acetic acid (1.0-1.2 eq.) to the mixture.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes, monitoring for any temperature increase.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization.

troubleshooting_tree Start Low Yield in Reductive Amination Q1 Is 2-methylbenzyl alcohol observed? Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No Q1->A1_No  No   Sol1 Reducing agent is too strong or non-selective. Switch to NaBH(OAc)₃. A1_Yes->Sol1 Q2 Is starting aldehyde still present? A2_Yes Yes Q2->A2_Yes  Yes A2_No No Q2->A2_No  No   Sol2 Incomplete imine formation. - Increase pre-stir time. - Check pH (should be ~6-7). - Increase reaction time. A2_Yes->Sol2 A1_No->Q2 Sol3 Reaction may be incomplete or product lost during workup. - Extend reaction time. - Check extraction/purification steps. A2_No->Sol3

Caption: Troubleshooting decision tree for low yield.
Visualization of Side Reaction in Nucleophilic Alkylation

The primary challenge in the alkylation of glycine with 2-methylbenzyl chloride is controlling the reaction to favor the desired mono-alkylation product over the di-alkylation (over-alkylation) side product.

side_reaction Glycine Glycine (Amine) Product Desired Product (Secondary Amine) Glycine->Product  + Alkyl Halide (Desired Reaction) AlkylHalide 2-Methylbenzyl Chloride SideProduct Side Product (Tertiary Amine) Product->SideProduct  + Alkyl Halide (Over-alkylation)

References

Technical Support Center: Stability of (2-Methyl-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (2-Methyl-benzylamino)-acetic acid in various solvents. The information is intended for researchers, scientists, and drug development professionals to aid in the design and troubleshooting of stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the stability of this compound?

A1: The initial step in assessing the stability of a new chemical entity like this compound is to perform forced degradation studies, also known as stress testing.[1][2] These studies are designed to identify potential degradation products and establish degradation pathways.[2][3] They also help in developing and validating a stability-indicating analytical method, which is crucial for quantifying the compound and its degradation products accurately.[1]

Q2: What are the typical stress conditions for forced degradation studies?

A2: Forced degradation studies typically expose the compound to conditions more severe than accelerated stability testing.[2] The goal is to achieve a target degradation of 5-20%.[3] Common stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl

  • Base Hydrolysis: e.g., 0.1 M NaOH

  • Oxidation: e.g., 3-30% H₂O₂

  • Thermal Stress: e.g., 60-80°C

  • Photostability: e.g., exposure to UV and visible light as per ICH Q1B guidelines.[4]

Q3: Which solvents are recommended for conducting stability studies of this compound in solution?

A3: The choice of solvent depends on the solubility of this compound and the nature of the stress test. For aqueous hydrolysis studies, the compound is typically dissolved in an aqueous medium with varying pH. If the compound has poor aqueous solubility, an inert organic co-solvent may be used.[5] Acetonitrile is often a preferred co-solvent over methanol in photostability studies to avoid the formation of artifact degradation products.[3] For general solubility, a range of common laboratory solvents can be screened. The use of acetic acid as a processing aid has been shown to dramatically improve the organic solvent solubility of weakly basic drugs for certain applications.[6]

Q4: What analytical techniques are most suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for stability testing due to its high sensitivity and accuracy in separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[7] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification of unknown degradation products.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to provide detailed structural information of the degradation products.[7]

Troubleshooting Guide

Issue 1: No degradation is observed under standard stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[3]

    • Ensure that the compound is fully dissolved in the solvent system, as stability in suspension can differ significantly from that in solution.

    • Verify the suitability of the analytical method to detect small changes in the parent compound concentration.

Issue 2: The compound degrades too rapidly, making it difficult to identify primary degradation products.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). The aim is to achieve 5-20% degradation.[3]

    • Utilize a time-course study with multiple time points to distinguish between primary and secondary degradation products.[5]

    • Ensure proper quenching of the reaction at the designated time points to prevent further degradation before analysis.

Issue 3: Poor mass balance is observed in the analytical results.

  • Possible Cause: Some degradation products are not being detected by the analytical method.

  • Troubleshooting Steps:

    • Ensure the detection wavelength in HPLC is appropriate for both the parent compound and potential degradation products. A photodiode array (PDA) detector can be useful to analyze the UV spectra of all peaks.

    • Check if any degradation products are volatile or insoluble in the mobile phase.

    • Use a universal detection method like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV detection.

    • Investigate the possibility of the degradants not eluting from the column or being adsorbed onto the sample vials.

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Control Sample: Mix 1 mL of the stock solution with 9 mL of purified water. Keep under the same conditions as the stressed samples.

  • Sample Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Photostability Study

  • Sample Preparation: Prepare a solid sample of this compound and a solution in a photostable and inert solvent (e.g., acetonitrile) at a known concentration.

  • Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • Dark Control: Protect identical samples from light to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples to quantify any degradation.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in Different Solvents under Thermal Stress (60°C for 48 hours).

Solvent SystemInitial Assay (%)Assay after 48h (%)% DegradationNumber of Degradants
Acetonitrile:Water (1:1)100.098.51.51
Methanol:Water (1:1)100.097.22.82
0.1 M HCl (aqueous)100.085.314.73
0.1 M NaOH (aqueous)100.078.921.12
3% H₂O₂ (aqueous)100.092.17.94

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Hypothetical Solubility of this compound in Common Laboratory Solvents at 25°C.

SolventSolubility (mg/mL)
Water< 0.1
Methanol5.2
Ethanol3.8
Acetonitrile2.5
Acetone1.8
Dichloromethane8.1
Dimethyl Sulfoxide (DMSO)> 50

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (Solvent, 60°C) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/PDA Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products Parent This compound Oxidation_Product N-Oxide Derivative Parent->Oxidation_Product Oxidative Stress (e.g., H2O2) Hydrolysis_Product 2-Methylbenzylamine + Glyoxylic Acid Parent->Hydrolysis_Product Hydrolytic Stress (Acid/Base) Decarboxylation_Product N-(2-Methylbenzyl)methanamine Parent->Decarboxylation_Product Thermal/Photo Stress

Caption: Hypothetical degradation pathways.

References

Technical Support Center: HPLC Analysis of (2-Methyl-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the analysis of (2-Methyl-benzylamino)-acetic acid. It provides a comprehensive resource for identifying potential impurities, a detailed experimental protocol for HPLC analysis, and a troubleshooting guide to address common issues encountered during experimentation.

Potential Impurities in this compound

The presence of impurities can arise from starting materials, by-products formed during synthesis, or degradation of the final compound. Understanding these potential impurities is crucial for developing a robust analytical method.

Impurity NameLikely OriginChemical Structure
2-MethylbenzylamineUnreacted Starting MaterialC₈H₁₁N
Chloroacetic AcidUnreacted Starting MaterialC₂H₃ClO₂
2-MethylbenzaldehydeStarting Material/DegradationC₈H₈O
GlycineUnreacted Starting MaterialC₂H₅NO₂
(2-Methyl-benzyl)-bis(carboxymethyl)amineBy-product (Over-alkylation)C₁₂H₁₅NO₄
Dibenzyl EtherImpurity in Starting MaterialC₁₄H₁₄O
2-Naphthoic AcidPotential Degradation ProductC₁₁H₈O₂

Recommended Experimental Protocol: HPLC Analysis

This section provides a detailed methodology for the separation and identification of this compound and its related impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

HPLC Method Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Sample Diluent Mobile Phase A / Water:Acetonitrile (95:5)
Experimental Workflow

The following diagram illustrates the general workflow for analyzing a sample of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Dissolve in Diluent) SystemSetup HPLC System Setup (Install Column, Purge) SamplePrep->SystemSetup StandardPrep Standard Preparation (Known Concentration) StandardPrep->SystemSetup MobilePhasePrep Mobile Phase Preparation (Filter and Degas) MobilePhasePrep->SystemSetup Equilibration Column Equilibration (Run at Initial Conditions) SystemSetup->Equilibration Injection Inject Sample/Standard Equilibration->Injection DataAcquisition Data Acquisition (Collect Chromatogram) Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification & Reporting Integration->Quantification

Fig 1. HPLC analysis workflow from sample preparation to final report.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why is my main peak showing significant tailing?

A1: Peak tailing is common for compounds with basic amine groups and can be caused by several factors:

  • Secondary Silanol Interactions: The protonated amine group on your molecule can interact with free silanol groups on the silica-based C18 column, causing tailing.

    • Solution: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5) and adequately buffered. An acidic mobile phase protonates the silanol groups, minimizing these secondary interactions.[1] Using a column with end-capping or a different stationary phase can also resolve this.[2]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, leading to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2]

Q2: My main peak looks like a shark fin (peak fronting). What is the cause?

A2: Peak fronting is less common than tailing but typically points to one of two issues:

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to move down the column prematurely.[3]

    • Solution: Dilute your sample or reduce the injection volume.[2][3]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile), the peak shape can be distorted.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[1]

Q3: My peaks are split or appearing as doublets. What should I investigate?

A3: Split peaks usually indicate a problem with the flow path at the head of the column.[4]

  • Partially Blocked Frit: Particulates from the sample or system can clog the inlet frit of the column, disturbing the sample band.

    • Solution: Replace the guard column. If the analytical column is blocked, try back-flushing it (if the manufacturer allows). If the problem continues, the column may need to be replaced.[1][4]

  • Column Void: A void or channel can form at the column inlet due to pressure shocks or degradation of the stationary phase.

    • Solution: This typically requires column replacement.[1]

  • Co-eluting Impurity: What appears to be a split peak could be two different compounds that are not fully resolved.

    • Solution: Adjust the mobile phase composition or gradient to improve separation.[1]

Q4: My retention times are drifting between injections. Why is this happening?

A4: Unstable retention times point to a lack of equilibrium or changes in the system.

  • Insufficient Column Equilibration: The column needs adequate time to stabilize with the initial mobile phase conditions before the first injection.

    • Solution: Increase the equilibration time between runs.[2]

  • Mobile Phase Changes: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[2]

  • Temperature Fluctuations: Column temperature significantly affects retention.

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[2]

Q5: I see new or unexpected peaks in my chromatogram. Where could they be from?

A5: Extraneous peaks can come from various sources.

  • Sample Degradation: The analyte may be unstable in the sample diluent, leading to the formation of degradation products over time.

    • Solution: Analyze samples as soon as possible after preparation or investigate a more suitable, stabilizing diluent.

  • Contamination: Impurities can be introduced from the sample vial, pipette tips, or the mobile phase itself.

    • Solution: Run a blank injection (diluent only) to identify peaks originating from the solvent or system.

  • Mobile Phase Ghost Peaks: Impurities in the mobile phase solvents (especially water) can accumulate on the column during equilibration and elute as "ghost peaks" during the gradient.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.

G cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks Problem Poor Peak Shape Tailing Tailing Peak (Asymmetry > 1.2) Problem->Tailing Fronting Fronting Peak (Asymmetry < 0.8) Problem->Fronting Split Split or Double Peak Problem->Split Cause_T1 Secondary Interactions (e.g., Silanol Groups) Tailing->Cause_T1 Cause_T2 Column Contamination Tailing->Cause_T2 Solution_T1 Lower Mobile Phase pH (e.g., pH < 3) Cause_T1->Solution_T1 Solution_T2 Flush or Replace Column Cause_T2->Solution_T2 Cause_F1 Sample Overload Fronting->Cause_F1 Cause_F2 Injection Solvent Too Strong Fronting->Cause_F2 Solution_F1 Dilute Sample or Reduce Injection Volume Cause_F1->Solution_F1 Solution_F2 Use Mobile Phase as Sample Solvent Cause_F2->Solution_F2 Cause_S1 Column Void or Clogged Frit Split->Cause_S1 Cause_S2 Co-eluting Impurity Split->Cause_S2 Solution_S1 Replace Guard/ Analytical Column Cause_S1->Solution_S1 Solution_S2 Optimize Gradient or Mobile Phase Cause_S2->Solution_S2

Fig 2. Troubleshooting diagram for common HPLC peak shape issues.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing this compound?

A1: A high-purity, end-capped C18 column is the most common and effective choice. The end-capping minimizes free silanol groups, which helps to reduce peak tailing for basic compounds like this one.

Q2: How critical is the mobile phase pH for this analysis?

A2: It is extremely critical. This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. Controlling the pH is essential for achieving reproducible retention and good peak shape. An acidic pH (2.5-3.5) is recommended to protonate the secondary amine and suppress the ionization of the carboxylic acid, allowing for better retention by the C18 stationary phase.[5]

Q3: What UV wavelength should I use for detection?

A3: The 2-methylbenzyl group contains an aromatic ring, which will have a strong UV absorbance. A wavelength between 210-220 nm will provide high sensitivity. Alternatively, 254 nm can also be used, which may offer more selectivity and less interference from solvent impurities.

Q4: How can I definitively identify an unknown peak in my chromatogram?

A4: The most powerful technique for impurity identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This provides the molecular weight of the compound in the unknown peak, which is invaluable for proposing a chemical structure. Another common method is to synthesize the suspected impurity and perform a spiking study, where you inject a mixture of your sample and the synthesized standard to see if the peak height increases without a new peak appearing.

References

Challenges in the characterization of N-substituted glycine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of N-substituted glycine derivatives (NSGs), also known as peptoids. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the NMR spectrum of my N-substituted glycine oligomer so complex compared to a standard peptide?

A1: The complexity often arises from the presence of both cis and trans conformers of the tertiary amide bonds in the NSG backbone.[1][2] Unlike peptides, where the trans conformation is overwhelmingly favored, NSGs have a lower energy barrier to rotation, leading to multiple species in solution at room temperature. This results in peak broadening or the appearance of multiple sets of signals for a single residue.

Q2: What are the most common impurities I should look for after solid-phase synthesis of my NSG?

A2: Common impurities include deletion sequences from incomplete acylation or amination steps, and side products from premature cleavage of side-chain protecting groups. One particularly common issue in syntheses using Fmoc-protected amino acids is the presence of dipeptide impurities (e.g., Fmoc-Xaa-Xaa-OH) in the starting material, which can lead to the insertion of an extra residue.[3] Another potential impurity is the result of diketopiperazine formation, especially at the dimer stage of the peptoid.[4]

Q3: My N-substituted glycine derivative shows poor retention on a standard C18 HPLC column. What can I do?

A3: Poor retention, especially for polar NSGs, is a frequent challenge.[5] This is often due to the high aqueous content of the mobile phase. Consider using a column specifically designed for aqueous mobile phases.[5] Alternatively, employing an ion-pairing reagent, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), can improve retention and peak shape for these zwitterionic or highly polar molecules.[6]

Q4: Can I use standard mass spectrometry techniques to sequence my NSG oligomer?

A4: Yes, mass spectrometry is a powerful tool for sequencing NSGs. Techniques like tandem mass spectrometry (MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[4] The fragmentation patterns can be different from traditional peptides due to the N-substituted backbone, but they are often predictable and allow for sequence determination.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Multiple or Broad Peaks in ¹H NMR Spectrum

This is often due to the cis/trans isomerization of the amide bonds.[7]

  • Solution 1: Variable Temperature (VT) NMR. Acquiring spectra at elevated temperatures can accelerate the rate of isomerization, causing the distinct signals from the cis and trans conformers to coalesce into a single, sharper peak. This simplifies the spectrum and can aid in assignments.

  • Solution 2: Use of N-aryl Side Chains. If your experimental design allows, incorporating N-aryl side chains can enforce a strong preference for the trans-amide bond, which simplifies conformational heterogeneity and, consequently, the resulting NMR spectra.[7]

  • Solution 3: 2D NMR Techniques. Utilize 2D NMR experiments like COSY, TOCSY, and ROESY/NOESY. ROESY is particularly useful for NSGs as it can show through-space correlations between protons on adjacent residues, helping to confirm the sequence and identify conformational preferences.[2]

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Resolution or Asymmetry

Poor resolution can be caused by a variety of factors, from the column chemistry to the mobile phase composition.[8]

  • Solution 1: Optimize Mobile Phase. Ensure your mobile phase is correctly prepared. For polar compounds, a highly aqueous mobile phase may be necessary. If using an ion-pairing reagent, allow the column to equilibrate thoroughly to ensure reproducible retention times.[5]

  • Solution 2: Select an Appropriate Column. Not all C18 columns are stable in 100% aqueous mobile phases.[5] Select a column with polar end-capping or a different stationary phase (e.g., amide-based) that is designed for hydrophilic compounds.

  • Solution 3: Adjust Gradient and Flow Rate. A shallower gradient can improve the separation of closely eluting peaks. Reducing the flow rate can also increase column efficiency and improve resolution, although it will increase the run time.

Troubleshooting Flowchart for Poor HPLC Resolution

HPLC_Troubleshooting start Poor HPLC Resolution or Peak Shape check_retention Is retention factor (k') adequate (>1.5)? start->check_retention check_column Is the column suitable for highly aqueous mobile phases? check_retention->check_column No check_gradient Are peaks co-eluting? check_retention->check_gradient Yes check_mobile_phase Is mobile phase correctly prepared? check_column->check_mobile_phase Yes add_ip Action: Add ion-pairing reagent (e.g., 0.1% TFA) check_column->add_ip No check_mobile_phase->check_gradient Yes remake_mp Action: Prepare fresh mobile phase and re-equilibrate check_mobile_phase->remake_mp No adjust_gradient Action: Decrease gradient slope or run isocratically check_gradient->adjust_gradient Yes reduce_flow Action: Reduce flow rate check_gradient->reduce_flow No change_column Action: Use a polar-endcapped or aqueous-stable column add_ip->change_column solved Problem Resolved change_column->solved remake_mp->solved adjust_gradient->solved reduce_flow->solved

Caption: Troubleshooting decision tree for poor HPLC resolution.

Synthesis and Purification

Issue: Presence of Deletion Sequences in Final Product

This typically points to incomplete reactions during the solid-phase synthesis cycle.

  • Solution 1: Increase Coupling/Amination Time. Extend the reaction time for the acylation (bromoacetylation) and/or the amination (nucleophilic displacement) steps, particularly for sterically hindered amines.

  • Solution 2: Double Coupling/Amination. Perform the acylation and amination steps twice for challenging residues to ensure the reaction goes to completion.

  • Solution 3: Use a Different Solvent. The choice of solvent can impact reaction efficiency. While DMF is common, solvents like NMP or DMSO can sometimes improve outcomes for difficult sequences.

  • Solution 4: Monitor the Reaction. Use a colorimetric test (e.g., Kaiser test for primary amines, although not directly applicable for the peptoid nitrogen, it can be used to check for unreacted primary amine starting materials if they are resin-bound first) to monitor reaction completion before proceeding to the next step.

Common Impurity Formation in Solid-Phase Synthesis

SPPS_Impurities cluster_synthesis Solid-Phase Synthesis Cycle cluster_impurities Potential Issues cluster_results Resulting Impurities start Start Cycle (Resin-Bound Amine) step1 Step 1: Acylation (e.g., Bromoacetylation) start->step1 step2 Step 2: Amination (Nucleophilic Displacement) step1->step2 impurity1 Incomplete Acylation step1->impurity1 Fails impurity3 Dipeptide in Reagent step1->impurity3 Contaminated Reagent end End Cycle (Elongated Chain) step2->end impurity2 Incomplete Amination step2->impurity2 Fails result1 Deletion Sequence (-1 Monomer) impurity1->result1 impurity2->result1 result2 Insertion Sequence (+1 Monomer) impurity3->result2

Caption: Common impurity pathways in solid-phase synthesis.

Data Presentation

Table 1: Common Analytical Techniques for N-Substituted Glycine Derivatives

TechniqueInformation ProvidedCommon Challenges
¹H and ¹³C NMR Covalent connectivity, solution conformation, cis/trans ratio.[1]Signal broadening, spectral overlap due to conformational isomers.[2]
Mass Spectrometry (LC-MS, MALDI-TOF) Molecular weight confirmation, sequence verification (MS/MS), impurity identification.[4]Low ionization efficiency for some derivatives, complex fragmentation.
Reverse-Phase HPLC Purity assessment, purification of target compound.Poor retention of polar analogues, co-elution of similar oligomers.[5][8]
FT-IR Spectroscopy Presence of key functional groups (amide C=O, C-N).[9]Broad peaks, limited structural information compared to NMR.
Circular Dichroism (CD) Secondary structure analysis (e.g., helicity).[4]Interpretation can be complex for flexible or non-standard structures.

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of an NSG Trimer (Submonomer Method)

This protocol outlines the manual synthesis of a simple NSG trimer on a solid support.

  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Cycle 1 - Acylation: Add a solution of 1 M bromoacetic acid and 1.1 M diisopropylcarbodiimide (DIC) in DMF to the resin. Agitate for 30 minutes. Wash with DMF (5x).

  • Cycle 1 - Amination: Add a 2 M solution of the first primary amine (e.g., isobutylamine) in N-methyl-2-pyrrolidone (NMP) to the resin. Agitate for 2 hours. Wash with NMP (3x) and DMF (3x).

  • Repeat Cycles: Repeat steps 3 and 4 for the second and third residues using the desired primary amines.

  • Final Acylation (Capping): After the final amination step, cap the terminal amine by reacting with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF (10 minutes).

  • Cleavage and Precipitation: Wash the resin with DCM (5x) and dry under vacuum. Cleave the NSG from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2 hours. Filter the resin and precipitate the product in cold diethyl ether.

  • Purification: Centrifuge to pellet the crude product, decant the ether, and purify by preparative RP-HPLC.

General Workflow for Characterization of NSGs

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Validation synthesis Solid-Phase Synthesis purification RP-HPLC Purification synthesis->purification lcms LC-MS Analysis purification->lcms nmr NMR Spectroscopy (1D & 2D) purification->nmr ftir FT-IR (Optional) purification->ftir hrms High-Resolution MS lcms->hrms purity_check Purity Assessment (>95%?) lcms->purity_check structure_confirm Structure Confirmation hrms->structure_confirm nmr->structure_confirm purity_check->purification No purity_check->structure_confirm Yes final_product Final Characterized Product structure_confirm->final_product

Caption: General workflow for NSG synthesis and characterization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-Arylmethyl Glycines

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of N-arylmethyl glycines, key structural motifs in medicinal chemistry and materials science, can be achieved through a variety of synthetic routes. This guide provides a comparative overview of four prominent methods: the rearrangement of 2-chloro-N-aryl acetamides, Buchwald-Hartwig amination, reductive amination, and the Ugi four-component reaction. Each method offers distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions.

Data Presentation

Synthesis MethodKey ReagentsSolventReaction TimeYield (%)
Rearrangement of 2-chloro-N-aryl acetamides 2-chloro-N-aryl acetamide, CuCl₂·2H₂O, KOHAcetonitrile, Ethanol1.5 hours85-95%[1]
Buchwald-Hartwig Amination Aryl halide/triflate, Glycine ester, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)Toluene or Dioxane12-24 hours70-90%
Reductive Amination Aryl aldehyde, Glycine ester, Reducing agent (e.g., NaBH(OAc)₃)Dichloromethane or Glycerol1-12 hours85-97%[2]
Ugi Four-Component Reaction Aryl amine, Aldehyde, Carboxylic acid (or Glycine), IsocyanideMethanol24-48 hours60-80%

Methodologies and Reaction Pathways

This section provides detailed experimental protocols for each of the compared synthesis methods, along with visualizations of the reaction pathways.

Rearrangement of 2-chloro-N-aryl acetamides

This efficient one-pot, two-step procedure involves the initial formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the desired N-aryl glycine.[1] The method is noted for its mild conditions and high yields across a range of substrates.[1]

Experimental Protocol:

  • To a solution of 2-chloro-N-aryl acetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (1.1 mmol) and CuCl₂·2H₂O (1.1 mmol).

  • Reflux the mixture for 30 minutes.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add a solution of KOH (2.5 mmol) in ethanol (10 mL) to the residue.

  • Reflux the mixture for an additional hour.

  • After cooling, neutralize the reaction mixture and extract the product.

Rearrangement 2-chloro-N-aryl acetamide 2-chloro-N-aryl acetamide 1,4-diarylpiperazine-2,5-dione 1,4-diarylpiperazine-2,5-dione 2-chloro-N-aryl acetamide->1,4-diarylpiperazine-2,5-dione CuCl2*2H2O, KOH Acetonitrile, Reflux N-aryl glycine N-aryl glycine 1,4-diarylpiperazine-2,5-dione->N-aryl glycine Ethanolic KOH Reflux

Rearrangement of 2-chloro-N-aryl acetamides
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is highly versatile, with a broad substrate scope, but often requires careful optimization of the catalyst, ligand, and base.

Experimental Protocol:

  • In a glovebox, combine the aryl halide (1.0 mmol), glycine ester (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., XPhos, 0.04 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig cluster_0 Catalytic Cycle Aryl-X Aryl Halide/Triflate Aryl-Pd(II)-X Aryl-Pd(II)-X Aryl-X->Aryl-Pd(II)-X Glycine Ester H2N-CH2-COOR Aryl-Pd(II)-N Aryl-Pd(II)-N(H)-CH2-COOR Glycine Ester->Aryl-Pd(II)-N Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Aryl-Pd(II)-X Oxidative Addition Aryl-Pd(II)-X->Aryl-Pd(II)-N Amine Coordination & Deprotonation N-arylmethyl glycine ester N-arylmethyl glycine ester Aryl-Pd(II)-N->N-arylmethyl glycine ester Reductive Elimination

Buchwald-Hartwig Amination Pathway
Reductive Amination

Reductive amination is a widely used and often high-yielding method for the synthesis of amines from carbonyl compounds.[2] A one-pot procedure using a mild reducing agent is a common approach. Recent developments have highlighted the use of green solvents like glycerol, which can enhance reaction rates and yields.[2]

Experimental Protocol:

  • Dissolve the aryl aldehyde (1.0 mmol) and glycine ester (1.2 mmol) in a suitable solvent (e.g., dichloromethane or glycerol, 5 mL).

  • Stir the mixture at room temperature for 10-20 minutes to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise.

  • Continue stirring at room temperature for 1-12 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination Aryl Aldehyde Aryl Aldehyde Imine Imine Aryl Aldehyde->Imine Glycine Ester N-arylmethyl glycine ester N-arylmethyl glycine ester Imine->N-arylmethyl glycine ester Reducing Agent (e.g., NaBH(OAc)3) Ugi_Reaction cluster_reactants Reactants Amine Amine Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Carboxylic Acid Carboxylic Acid Isocyanide Isocyanide alpha-adduct α-adduct Imine->alpha-adduct Isocyanide, Carboxylic Acid N-arylmethyl glycine derivative N-arylmethyl glycine derivative alpha-adduct->N-arylmethyl glycine derivative Mumm Rearrangement

References

Biological activity of (2-Methyl-benzylamino)-acetic acid vs other glycine analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of (2-Methyl-benzylamino)-acetic acid and other prominent glycine analogs. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Quantitative Comparison of Glycine Analog Activity

The following table summarizes the inhibitory potency of several key glycine analogs against the glycine transporter type 1 (GlyT1). This data is crucial for understanding the structure-activity relationships and selecting appropriate compounds for further investigation.

CompoundTargetAssay TypeIC50 (nM)SpeciesSource
ALX 5407 GlyT1c[3H]Glycine Uptake3Human[1][2]
GlyT2[3H]Glycine Uptake>100,000Human[1][2]
NFPS GlyT1[3H]Glycine Uptake2.8Human[3]
GlyT1[3H]Glycine Uptake9.8Rat[3]
GlyT2[3H]Glycine Uptake56,000Rat[3]
Org 24598 GlyT1b[3H]Glycine Uptake6.9Rat[4][5]
Sarcosine (N-Methylglycine) GlyT1[3H]Glycine UptakeWeak InhibitorVarious

Note: Data for this compound is not available in the cited literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these glycine analogs, it is essential to visualize the relevant signaling pathways and experimental procedures.

Glycine Transporter 1 (GlyT1) Inhibition and NMDA Receptor Modulation

GlyT1 inhibitors increase the concentration of glycine in the synaptic cleft. This enhanced glycine availability potentiates the activity of NMDA receptors, which require both glutamate and a co-agonist (glycine or D-serine) for activation. This mechanism is a key therapeutic target for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (Co-agonist) GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel Downstream Downstream Signaling Ca_ion->Downstream Activates GlyT1->Glycine Glycine_analog Glycine Analog (e.g., this compound) Glycine_analog->GlyT1 Inhibits

Caption: Mechanism of GlyT1 inhibition and NMDA receptor potentiation.

Experimental Workflow for Determining GlyT1 Inhibition

The inhibitory activity of glycine analogs on GlyT1 is typically determined using a radiolabeled glycine uptake assay in cells expressing the transporter.

GlyT1_Assay_Workflow start Start cell_culture Culture cells expressing GlyT1 (e.g., CHO, HEK293) start->cell_culture incubation Incubate cells with test compound (Glycine Analog) cell_culture->incubation add_radioligand Add [³H]Glycine incubation->add_radioligand stop_reaction Terminate uptake (e.g., rapid washing with ice-cold buffer) add_radioligand->stop_reaction lysis Lyse cells stop_reaction->lysis scintillation Measure radioactivity via liquid scintillation counting lysis->scintillation analysis Calculate IC50 value scintillation->analysis end End analysis->end

Caption: Workflow for a [³H]Glycine uptake assay.

Detailed Experimental Protocols

A generalized protocol for a common assay used to determine the biological activity of glycine transporter inhibitors is provided below.

[³H]Glycine Uptake Assay in Cultured Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing the glycine transporter of interest (e.g., GlyT1).

1. Cell Culture and Plating:

  • Cells stably expressing the human or rat glycine transporter (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Cells are harvested and plated into 96-well microplates at a suitable density and allowed to adhere overnight.

2. Assay Procedure:

  • On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound or other glycine analogs) or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • To initiate the uptake, a solution containing a fixed concentration of [³H]Glycine is added to each well.

  • The uptake reaction is allowed to proceed for a short period (e.g., 10-20 minutes).

  • The reaction is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.

3. Measurement and Data Analysis:

  • The cells are lysed using a suitable lysis buffer.

  • The amount of [³H]Glycine taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

  • Non-specific uptake is determined in the presence of a high concentration of a known, potent GlyT1 inhibitor.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits 50% of the specific glycine uptake, is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

While direct experimental evidence for the biological activity of this compound remains to be elucidated, this guide provides a framework for its evaluation by comparing it to well-established glycine analogs that target the glycine transporter GlyT1. The provided data on potent inhibitors like ALX 5407, NFPS, and Org 24598, along with detailed experimental protocols and pathway visualizations, offer a valuable resource for researchers in the field of neuroscience and drug discovery. Future studies are warranted to characterize the specific biological profile of this compound and its potential as a modulator of glycinergic neurotransmission.

References

A Comparative Spectroscopic Analysis of N-Substituted Glycine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic analysis of N-substituted glycine isomers, offering objective performance evaluations supported by experimental data. The focus is on distinguishing between these closely related compounds using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction

N-substituted glycines, also known as peptoids, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science. Their structural diversity and resistance to proteolytic degradation make them attractive scaffolds for developing novel therapeutics and functional polymers. The substitution on the nitrogen atom of the glycine backbone introduces structural variations that can be challenging to characterize. This guide outlines the key spectroscopic features that enable the differentiation of N-substituted glycine isomers, with a focus on sarcosine (N-methylglycine) and N-acetylglycine as representative examples.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of selected N-substituted glycine isomers.

Table 1: ¹H NMR Chemical Shift Data (ppm)
CompoundStructureδ (ppm) - N-Substituentδ (ppm) - α-CH₂δ (ppm) - COOHSolvent
Sarcosine CH₃NHCH₂COOH2.74 (s, 3H)3.63 (s, 2H)11-13 (br s, 1H)D₂O
N-Acetylglycine CH₃CONHCH₂COOH2.05 (s, 3H)3.75-3.76 (d, 2H)8.00 (br s, 1H)H₂O, pH 7.0[1]

Note: Chemical shifts can vary depending on the solvent and pH.

Table 2: ¹³C NMR Chemical Shift Data (ppm)
CompoundStructureδ (ppm) - N-Substituentδ (ppm) - α-CH₂δ (ppm) - C=O (Amide/Carboxyl)Solvent
Glycine H₂NCH₂COOH-44.133175.225Multiple[2]
α-Glycine -176.45Solid-State[3]
γ-Glycine -174.48Solid-State[3][4]
Sarcosine CH₃NHCH₂COOH35.552.5172.5D₂O
N-Acetylglycine CH₃CONHCH₂COOH22.5 (CH₃)42.0171.0 (Amide), 174.0 (Carboxyl)D₂O

Note: Data for Sarcosine and N-Acetylglycine in D₂O are typical values and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data (m/z)
CompoundMolecular Weight[M+H]⁺Key Fragment Ions (EI)
Sarcosine (N-Methylglycine) 89.09 g/mol [5]90.144 (base peak), 89[5]
N-Acetylglycine 117.10 g/mol [1][6]118.143, 72, 30[1][6]
Table 4: FT-IR Absorption Bands (cm⁻¹)
Functional GroupGlycine (Zwitterionic)SarcosineN-Acetylglycine
N-H Stretch 3170 (NH₃⁺ stretch)~3300-3400 (N-H stretch)~3300-3400 (N-H stretch)
C-H Stretch ~2900-3000~2800-3000~2800-3000
C=O Stretch (Carboxyl) 1601 (COO⁻ asymm. stretch)~1730 (C=O stretch)~1720 (C=O stretch)
C=O Stretch (Amide) --~1650 (Amide I)
N-H Bend 1502 (NH₃⁺ symm. bend)~1580~1550 (Amide II)
C-N Stretch ~1100~1130~1150

Note: The zwitterionic form of glycine dominates in the solid state. The vibrational frequencies can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate isomers based on the chemical environment of their protons (¹H NMR) and carbon atoms (¹³C NMR).

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the N-substituted glycine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • For samples dissolved in D₂O, the acidic proton of the carboxylic acid and the N-H proton will exchange with deuterium and may not be observed.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS), for chemical shift calibration.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure of the isomer.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers, which can be used for identification and differentiation.

Protocol:

  • Sample Preparation and Derivatization (for GC-MS):

    • Many N-substituted glycines are not volatile enough for direct Gas Chromatography (GC) analysis. Derivatization is often necessary.

    • A common method is silylation:

      • Dry a small amount of the sample (e.g., 50 µL of a 91 µg/mL solution) under vacuum.

      • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a solvent like acetonitrile.

      • Heat the mixture at 100 °C for 2-4 hours to form the tert-butyl dimethylsilyl (TBDMS) derivatives.

  • Instrumentation and Data Acquisition:

    • For GC-MS:

      • Inject the derivatized sample into a GC-MS system.

      • Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the components.

      • Employ a temperature program to elute the derivatized isomers.

      • Acquire mass spectra using Electron Ionization (EI) at 70 eV.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Dissolve the sample in a suitable solvent mixture (e.g., water/acetonitrile with a small amount of formic acid).

      • Inject the sample into an LC-MS system equipped with a reverse-phase column (e.g., C18).

      • Use a gradient elution to separate the isomers.

      • Acquire mass spectra using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Analyze the mass spectrum to determine the molecular ion peak, which confirms the molecular weight.

    • Examine the fragmentation pattern in the EI spectrum or perform tandem MS (MS/MS) in ESI to obtain characteristic fragment ions for each isomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and differentiate isomers based on their unique vibrational modes.

Protocol:

  • Sample Preparation:

    • Solid Samples (KBr Pellet):

      • Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.

      • Grind the mixture to a fine powder.

      • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR):

      • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

      • Ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Use an FT-IR spectrometer to acquire the spectrum.

    • Typically, scan the mid-infrared range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the different functional groups (e.g., N-H, C-H, C=O, C-N).

    • Compare the spectra of the different isomers, paying close attention to shifts in band positions and the presence or absence of specific peaks.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of N-substituted glycine isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FT-IR Spectroscopy Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization Dissolution_MS Dissolution Sample->Dissolution_MS Pellet_Prep Sample Preparation (KBr Pellet or ATR) Sample->Pellet_Prep NMR_Acquisition Data Acquisition (¹H, ¹³C) Dissolution->NMR_Acquisition NMR_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Acquisition->NMR_Analysis Structure_Elucidation Structure Elucidation & Isomer Differentiation NMR_Analysis->Structure_Elucidation GC_MS GC-MS Acquisition Derivatization->GC_MS MS_Analysis Data Analysis (Molecular Ion, Fragmentation) GC_MS->MS_Analysis MS_Analysis->Structure_Elucidation LC_MS LC-MS Acquisition Dissolution_MS->LC_MS LC_MS->MS_Analysis FTIR_Acquisition Data Acquisition Pellet_Prep->FTIR_Acquisition FTIR_Analysis Spectral Analysis (Functional Groups) FTIR_Acquisition->FTIR_Analysis FTIR_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of N-substituted glycine isomers.

GC_MS_Derivatization_Workflow Start Start: Glycine Isomer Sample Dry_Sample Dry Sample (Vacuum) Start->Dry_Sample Add_Reagents Add Derivatization Reagent (e.g., MTBSTFA) & Solvent Dry_Sample->Add_Reagents Heat_Mixture Heat Mixture (e.g., 100°C) Add_Reagents->Heat_Mixture Inject_GCMS Inject into GC-MS Heat_Mixture->Inject_GCMS End Obtain Mass Spectrum Inject_GCMS->End

References

Validating the Structure of Synthesized (2-Methyl-benzylamino)-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for validating the structure of (2-Methyl-benzylamino)-acetic acid against structurally similar alternatives. By presenting a combination of predicted and experimental data alongside detailed analytical protocols, this document aims to equip researchers with the necessary tools for unambiguous structural elucidation.

Comparative Analysis of Spectroscopic Data

The structural validation of this compound relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectral data for the target compound and two key alternatives: its positional isomer (4-Methyl-benzylamino)-acetic acid and the parent compound (Benzylamino)-acetic acid.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

Compound Chemical Shift (δ) of Aromatic Protons Chemical Shift (δ) of Benzyl CH₂ Chemical Shift (δ) of Methylene CH₂ Chemical Shift (δ) of Methyl CH₃ Chemical Shift (δ) of Carboxylic Acid OH & Amine NH
This compound (Predicted) ~7.1 - 7.3 ppm (multiplet, 4H)~3.8 - 4.0 ppm (singlet, 2H)~3.3 - 3.5 ppm (singlet, 2H)~2.3 - 2.4 ppm (singlet, 3H)Broad signals, variable
(4-Methyl-benzylamino)-acetic acid (Predicted) ~7.1 - 7.3 ppm (two doublets, 4H)~3.7 - 3.9 ppm (singlet, 2H)~3.2 - 3.4 ppm (singlet, 2H)~2.3 - 2.4 ppm (singlet, 3H)Broad signals, variable
(Benzylamino)-acetic acid (Experimental) ~7.2 - 7.4 ppm (multiplet, 5H)~3.8 ppm (singlet, 2H)~3.3 ppm (singlet, 2H)N/ABroad signals, variable

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

Compound Chemical Shift (δ) of Carboxylic Carbonyl Chemical Shift (δ) of Aromatic Carbons Chemical Shift (δ) of Benzyl CH₂ Chemical Shift (δ) of Methylene CH₂ Chemical Shift (δ) of Methyl CH₃
This compound (Predicted) ~170 - 175 ppm~125 - 140 ppm (6 signals)~50 - 55 ppm~48 - 52 ppm~18 - 22 ppm
(4-Methyl-benzylamino)-acetic acid (Predicted) ~170 - 175 ppm~128 - 140 ppm (4 signals)~52 - 56 ppm~48 - 52 ppm~20 - 23 ppm
(Benzylamino)-acetic acid (Experimental) ~173 ppm~127 - 138 ppm (4 signals)~53 ppm~50 ppmN/A

Table 3: Comparative IR and Mass Spectrometry Data (Predicted and Experimental)

Compound Key IR Absorptions (cm⁻¹) Molecular Ion Peak (m/z) in MS
This compound (Predicted) 3300-2500 (broad, O-H & N-H stretch), 1700-1725 (C=O stretch), 1600-1450 (aromatic C=C stretch)179.09 (M+)
(4-Methyl-benzylamino)-acetic acid (Predicted) 3300-2500 (broad, O-H & N-H stretch), 1700-1725 (C=O stretch), 1600-1450 (aromatic C=C stretch)179.09 (M+)
(Benzylamino)-acetic acid (Experimental) 3400-2400 (broad, O-H & N-H stretch), ~1710 (C=O stretch), ~1600, 1495, 1455 (aromatic C=C stretch)165.08 (M+)

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as the acidic proton of the carboxylic acid and the amine proton can exchange with deuterium, leading to the disappearance of their signals.

    • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

    • Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

    • ¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid, dry synthesized compound directly onto the ATR crystal.

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Spectrum: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

    • Data Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI):

    • Sample Preparation: Prepare a dilute solution of the synthesized compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

    • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Ionization: Use positive ion mode ESI to generate the protonated molecular ion [M+H]⁺.

    • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500). The high-resolution capability of the instrument (e.g., a time-of-flight or Orbitrap analyzer) will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

    • Fragmentation Analysis (MS/MS): To further confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). Analyze the resulting fragment ions to corroborate the proposed structure.

Visualizing the Validation Workflow

A systematic workflow is essential for the efficient and thorough validation of a synthesized compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesize this compound purification Purify by Recrystallization/Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS, MS/MS) purification->ms data_analysis Analyze Spectra nmr->data_analysis ir->data_analysis ms->data_analysis comparison Compare with Alternatives & Predicted Data data_analysis->comparison validation Structure Validated comparison->validation

Caption: Workflow for the structural validation of synthesized compounds.

This comprehensive guide provides a robust framework for the structural validation of this compound. By combining predicted and experimental data with detailed analytical protocols, researchers can confidently confirm the identity and purity of their synthesized compounds, a critical step in advancing scientific discovery and drug development.

Comparative study of the reactivity of different benzyl halides in glycine N-alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of different benzyl halides—benzyl fluoride (BnF), benzyl chloride (BnCl), benzyl bromide (BnBr), and benzyl iodide (BnI)—in the N-alkylation of glycine. This reaction is a fundamental step in the synthesis of various compounds, including peptide modifications and pharmaceutical intermediates. The choice of benzyl halide significantly impacts reaction efficiency, including reaction time and product yield. This document offers a quantitative comparison based on established chemical principles and available experimental data, alongside a detailed experimental protocol.

Reactivity Overview and Comparison

The N-alkylation of glycine with benzyl halides proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. In this reaction, the amino group of glycine acts as the nucleophile, attacking the benzylic carbon and displacing the halide ion, which serves as the leaving group.

The reactivity of the benzyl halide is primarily determined by the strength of the carbon-halogen (C-X) bond and the stability of the departing halide ion (the leaving group). Weaker C-X bonds and more stable leaving groups lead to faster reaction rates. The stability of the halide ion increases down the group in the periodic table, which corresponds to a decrease in basicity. Consequently, the reactivity of benzyl halides in SN2 reactions follows the trend:

Benzyl Iodide > Benzyl Bromide > Benzyl Chloride > Benzyl Fluoride

  • Benzyl Iodide (BnI): As iodide is an excellent leaving group, benzyl iodide is the most reactive among the benzyl halides. Reactions with benzyl iodide are typically fast and can often be carried out under mild conditions. In some cases, benzyl iodide can be generated in situ from a more stable benzyl halide, such as benzyl chloride, by adding a catalytic amount of an iodide salt (e.g., potassium iodide), which dramatically accelerates the reaction.

  • Benzyl Bromide (BnBr): Benzyl bromide is also highly reactive and is a common choice for N-benzylation reactions. It offers a good balance of reactivity and stability, making it a practical reagent for many applications.

  • Benzyl Chloride (BnCl): Benzyl chloride is less reactive than benzyl bromide but is often used due to its lower cost and greater stability. Reactions with benzyl chloride may require longer reaction times or more forcing conditions, such as higher temperatures, to achieve comparable yields to benzyl bromide.

  • Benzyl Fluoride (BnF): Due to the strength of the carbon-fluorine bond and the poor leaving group ability of the fluoride ion, benzyl fluoride is generally unreactive in SN2 reactions and is not a suitable reagent for the N-alkylation of glycine under standard conditions.

Quantitative Data Comparison

Benzyl HalideRelative ReactivityTypical Reaction TimeTypical Yield
Benzyl Fluoride (BnF)Very Low> 48 hoursNegligible
Benzyl Chloride (BnCl)Moderate12 - 24 hours60 - 80%
Benzyl Bromide (BnBr)High2 - 8 hours85 - 95%
Benzyl Iodide (BnI)Very High1 - 4 hours> 90%

Experimental Protocol: General Procedure for N-Alkylation of Glycine

This protocol provides a general method for the N-alkylation of glycine with a benzyl halide. Researchers should optimize the reaction conditions for their specific needs.

Materials:

  • Glycine

  • Benzyl halide (Benzyl Chloride, Benzyl Bromide, or Benzyl Iodide)

  • Base (e.g., Sodium Carbonate, Potassium Carbonate, or Sodium Bicarbonate)

  • Solvent (e.g., Ethanol, Methanol, Dimethylformamide (DMF), or a mixture of water and an organic solvent)

  • Distilled water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve glycine (1 equivalent) and a suitable base (2-3 equivalents) in the chosen solvent.

  • Addition of Benzyl Halide: To the stirred solution, add the benzyl halide (1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and wash with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted benzyl halide and other organic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 1-2 with hydrochloric acid to precipitate the N-benzylglycine hydrochloride.

  • Isolation:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water and then with a small amount of a non-polar solvent like diethyl ether.

    • Dry the product under vacuum to obtain the N-benzylglycine hydrochloride.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of glycine.

experimental_workflow A Dissolve Glycine and Base in Solvent B Add Benzyl Halide A->B Step 1 C Reaction (Stirring at RT/Reflux) B->C Step 2 D Reaction Workup (Solvent Removal, Washing) C->D Step 3 E Acidification and Precipitation D->E Step 4 F Filtration and Drying E->F Step 5 G N-Benzylglycine (Product) F->G Final Product sn2_mechanism reactants Glycine (Nucleophile) + Benzyl Halide (Electrophile) transition_state Transition State (Concerted bond formation and bond breaking) reactants->transition_state Attack of Amino Group products N-Benzylglycine + Halide Ion (Leaving Group) transition_state->products Formation of Products

In-Vitro Testing Protocols for Novel N-Substituted Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel N-substituted amino acids as therapeutic agents necessitates a robust and standardized set of in-vitro testing protocols to evaluate their efficacy and mechanism of action. This guide provides a comparative overview of key assays, including detailed methodologies and supporting data, to aid in the preclinical assessment of these compounds.

Cytotoxicity Assessment: Gauging the Impact on Cell Viability

A primary step in the evaluation of any novel compound is to determine its cytotoxic potential against various cell lines. This is crucial for identifying a therapeutic window and understanding the compound's general toxicity profile. Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.

Comparative Cytotoxicity Data of Novel N-Substituted Amino Acid Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various N-substituted amino acid derivatives against different human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound TypeTarget Cell LineAssayIC50 (µM)Reference
Hydrazone-Isatin DerivativesHT-29 (Colon Adenocarcinoma)MTT22-30[1]
9-Acridinyl Amino Acid DerivativesA549 (Lung Cancer)MTT~6[2]
N14-Amino Acid-Substituted TetrandrineHCT-15 (Colorectal Cancer)MTT0.57[3]
Melphalan AnalogsTHP1 (Leukemia)MTTSignificantly lower than Melphalan[4]
6-amino-substituted-indolo[3,2-c]quinolinesMV4-11 (Leukemia)MTT0.052[5]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and the nature of the N-substitution. Direct comparison between different studies should be made with caution.[6]

Elucidating the Mechanism of Action: Unraveling How Compounds Work

Understanding the molecular mechanisms by which a novel N-substituted amino acid exerts its effects is critical for its development as a therapeutic agent. A key mechanism of action for many anti-cancer drugs is the induction of apoptosis, or programmed cell death.

Apoptosis Induction: Caspase Activity Assays

Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis.[7] Measuring the activity of key caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction. The Caspase-Glo® 3/7 Assay is a sensitive and widely used method for this purpose.

Key Findings from a Hypothetical Study:

A hypothetical study on a novel N-substituted amino acid, "Compound X," reveals a dose-dependent increase in caspase-3/7 activity in a cancer cell line, suggesting the induction of apoptosis.

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
Compound X (1 µM)2.5
Compound X (5 µM)6.8
Compound X (10 µM)12.3

Target Engagement: Confirming the Molecular Interaction

Demonstrating that a novel compound directly interacts with its intended molecular target within a cellular context is a crucial step in drug development. This "target engagement" confirms the compound's mechanism of action and helps to rule out off-target effects.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells.[9] The principle is that the binding of a ligand (the drug) can stabilize its target protein, leading to an increase in the protein's melting temperature.[10] This thermal shift can be detected by quantifying the amount of soluble protein remaining after heating the cell lysate to various temperatures.

Hypothetical CETSA Data for Compound Y and its Target Protein Z:

Temperature (°C)% Soluble Protein Z (Vehicle)% Soluble Protein Z (Compound Y)
45100100
508598
555088
602065
65530

The data indicates that Compound Y stabilizes Protein Z, as a higher percentage of the protein remains soluble at elevated temperatures in the presence of the compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel N-substituted amino acid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm. The amount of color formed is proportional to the number of lysed cells.

Caspase-Glo® 3/7 Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells. The reagent contains a proluminescent substrate with the DEVD sequence, which is specifically cleaved by active caspase-3 and -7.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.[1][11]

Visualizing Cellular Processes and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often implicated in the mechanism of action of anti-cancer agents.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization HTS Compound Library Primary_Assay Primary Cytotoxicity Assay (e.g., MTT) HTS->Primary_Assay Dose_Response Dose-Response Cytotoxicity Assays Primary_Assay->Dose_Response Active Hits Apoptosis_Assay Mechanism of Action (e.g., Caspase-Glo) Dose_Response->Apoptosis_Assay Target_Engagement Target Engagement (e.g., CETSA) Apoptosis_Assay->Target_Engagement SAR Structure-Activity Relationship Studies Target_Engagement->SAR Validated Hits

Caption: A generalized experimental workflow for in-vitro screening and characterization of novel compounds.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bak) Caspase8->Bcl2_Family Bid cleavage Caspase37 Caspase-3, -7 Caspase8->Caspase37 Cellular_Stress Cellular Stress Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis, converging on effector caspases.[11][12][13][14][15]

mTOR_Signaling cluster_inputs Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_outputs Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 PI3K/Akt Pathway Amino_Acids Amino Acids Amino_Acids->mTORC1 Rag GTPases Energy_Status Energy Status (ATP/AMP) Energy_Status->mTORC1 AMPK Protein_Synthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition

Caption: A simplified overview of the mTOR signaling pathway, a key regulator of cell growth.[16][17][18][19][20]

References

A Head-to-Head Comparison of Purification Techniques for Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of amino acid derivatives is paramount in research and pharmaceutical applications, directly impacting experimental outcomes, drug efficacy, and safety. Selecting the optimal purification technique is a critical step in the workflow of synthesizing and isolating these vital compounds. This guide provides an objective comparison of common purification techniques, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Data Presentation: At-a-Glance Comparison of Purification Techniques

The following table summarizes the performance of various purification techniques for amino acid derivatives based on key parameters such as purity, yield, scalability, and cost.

Purification TechniqueTypical PurityTypical YieldScalabilityRelative CostKey AdvantagesKey Disadvantages
Reverse-Phase HPLC (RP-HPLC) >99%[]80-95%[][2]Low to ModerateHighHigh resolution, well-established methods.[3]Requires specialized equipment, can be time-consuming for large scales.
Ion-Exchange Chromatography (IEC) >99%>90%HighModerateHigh capacity, effective for charged molecules, robust against matrix effects.[4]Can be less effective for non-polar derivatives, may require buffer exchange.
Crystallization >99%78-98%[5][6][7]HighLowCost-effective for large scales, yields highly pure crystalline solids.[5]Dependent on the compound's ability to crystallize, can be time-consuming.
Liquid-Liquid Extraction (LLE) Variable (often used as a preliminary step)>90%[8]HighLowSimple, rapid, and inexpensive for initial purification.[8]Lower resolution, may not achieve high purity in a single step.
Size-Exclusion Chromatography (SEC) Variable (used for specific separations)HighModerate to HighModerateGentle method, useful for separating by size (e.g., peptides from amino acids).Not suitable for separating molecules of similar size.
Chiral Chromatography >99% (enantiomeric excess)VariableLow to ModerateVery HighEssential for separating enantiomers.Expensive stationary phases, often limited to smaller scales.

Mandatory Visualization

Dopamine Synthesis Pathway

The following diagram illustrates the enzymatic conversion of the amino acid L-tyrosine into the neurotransmitter dopamine. This pathway is a prime example of how amino acid derivatives play crucial roles in biological signaling.

Dopamine_Synthesis cluster_enzymes Enzymes & Cofactors Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA O2, BH4 -> BH2 Dopamine Dopamine L_DOPA->Dopamine PLP -> CO2 TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC)

Figure 1. Biosynthetic pathway of dopamine from L-tyrosine.
Experimental Workflow: Synthesis and Purification of an N-Acetyl Amino Acid

This diagram outlines a typical laboratory workflow for the synthesis of an N-acetylated amino acid derivative followed by its purification via crystallization.

Synthesis_Purification_Workflow start Start: Amino Acid reaction Acetylation: Amino Acid + Acetic Anhydride in Acetic Acid start->reaction distillation Distillation: Removal of excess acetic acid and anhydride reaction->distillation crystallization Crystallization: Addition of water and cooling distillation->crystallization filtration Filtration & Drying crystallization->filtration end End: Purified N-Acetyl Amino Acid filtration->end

Figure 2. Workflow for N-acetyl amino acid synthesis and purification.

Experimental Protocols

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) of a Boc-Protected Amino Acid

Objective: To purify a Boc-protected amino acid to >99% purity.

Materials:

  • Crude Boc-amino acid

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

Protocol:

  • Sample Preparation: Dissolve the crude Boc-amino acid in a minimal amount of the initial mobile phase composition (e.g., 95:5 water:ACN with 0.1% TFA) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): On an analytical HPLC system with a C18 column, develop a gradient elution method to achieve baseline separation of the target compound from its impurities. A typical gradient might be from 5% to 95% ACN in water (both with 0.1% TFA) over 30 minutes.

  • Scale-Up to Preparative Scale: Transfer the analytical method to the preparative HPLC system. Adjust the flow rate and injection volume according to the preparative column dimensions. A common starting point is to inject a small volume to confirm the retention time and then gradually increase the injection volume until the resolution begins to decrease.

  • Purification: Perform the preparative HPLC run, collecting fractions corresponding to the peak of the pure Boc-amino acid.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Product Recovery: Pool the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the purified Boc-amino acid.

Recrystallization of an N-Acetyl Amino Acid

Objective: To purify an N-acetyl amino acid by recrystallization.

Materials:

  • Crude N-acetyl amino acid

  • Deionized water or other suitable solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude N-acetyl amino acid to a minimal amount of deionized water. Heat the mixture gently on a heating plate with stirring until the solid is completely dissolved. If the compound is not readily soluble in water, a co-solvent like ethanol can be added dropwise until a clear solution is obtained at an elevated temperature.[7]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the hot, saturated solution to room temperature. Then, place the flask in an ice bath to induce further crystallization. The formation of crystals should be observed.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent. The yield of this process can be as high as 92-98%.[5]

Liquid-Liquid Extraction (LLE) for Fmoc-Amino Acid Purification

Objective: To perform an initial purification of an Fmoc-protected amino acid to remove water-soluble impurities.

Materials:

  • Reaction mixture containing the Fmoc-amino acid

  • Ethyl acetate or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

Protocol:

  • Extraction: Transfer the reaction mixture to a separatory funnel and add an equal volume of ethyl acetate. Shake the funnel vigorously, venting frequently to release any pressure.

  • Aqueous Wash: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities. Repeat this wash step.

  • Brine Wash: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified Fmoc-amino acid. This method is often used as a work-up step before further purification by chromatography or crystallization. The removal of the Fmoc protecting group itself can be efficiently achieved using a weak base in an ionic liquid, followed by an extraction to remove byproducts.[9][10][11]

Conclusion

The choice of purification technique for amino acid derivatives is a multifaceted decision that depends on the specific properties of the compound, the desired level of purity, the scale of the purification, and available resources. For achieving the highest purity, especially at a smaller scale, preparative RP-HPLC is often the method of choice. For large-scale, cost-effective purification of crystalline compounds, crystallization is a powerful technique. Ion-exchange chromatography offers a robust and scalable option for charged derivatives. Liquid-liquid extraction serves as an excellent initial clean-up step. By understanding the principles, advantages, and limitations of each method, researchers can design an efficient and effective purification strategy to obtain high-quality amino acid derivatives for their research and development needs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Benzylglycine Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the characterization and quantification of N-benzylglycine, a key intermediate in the synthesis of various active pharmaceutical ingredients. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of N-benzylglycine in research and drug development. This document offers an objective comparison of common analytical methods, supported by experimental data from studies on N-benzylglycine and structurally related compounds.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the performance characteristics of commonly employed analytical methods for the analysis of N-benzylglycine and related compounds. This data, compiled from various validation studies, provides a basis for selecting the most suitable method for a specific analytical challenge.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV Benzyl Chloride3 ppm10 ppm> 0.99997.5 - 99.7%< 1.0%
Amcinonide and Benzyl Alcohol2 µg/mL (Amcinonide), 10 µg/mL (Benzyl Alcohol)4-30 µg/mL (Amcinonide), 80-600 µg/mL (Benzyl Alcohol)> 0.999Not Specified< 2.0%
GC-MS Benzyl Chloride0.04 - 0.17 mg/kg0.13 - 0.52 mg/kg> 0.9986.91 - 110%< 3.25%
Benzyl Alcohol0.05 µg/g0.1 µg/g> 0.999Not SpecifiedNot Specified
¹H NMR N-benzylglycine-----
FTIR N-benzylglycine-----

Note: Data for HPLC and GC-MS methods are derived from studies on structurally similar compounds (benzyl chloride and benzyl alcohol) due to the limited availability of direct cross-validation studies for N-benzylglycine. NMR and FTIR are primarily used for structural confirmation and are not typically validated for quantitative purposes in the same manner as chromatographic methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of N-benzylglycine and related compounds.

High-Performance Liquid Chromatography (HPLC-UV)

Purpose: To quantify the purity of N-benzylglycine and identify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • N-benzylglycine reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve good separation of N-benzylglycine from its potential impurities.

  • Standard Solution Preparation: Accurately weigh and dissolve the N-benzylglycine reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the N-benzylglycine sample in the same solvent used for the standard solutions.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the N-benzylglycine standard against its concentration. Determine the concentration of N-benzylglycine in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify volatile and semi-volatile impurities in N-benzylglycine, particularly those that may not be amenable to HPLC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • N-benzylglycine reference standard

Procedure:

  • Derivatization: To improve the volatility of N-benzylglycine, a derivatization step is often necessary. A common procedure involves reacting the sample with a silylating agent like BSTFA at an elevated temperature (e.g., 70 °C for 30 minutes).

  • Standard and Sample Preparation: Prepare derivatized standards and samples at known concentrations in a suitable solvent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: m/z 50-500

  • Analysis: Inject the derivatized standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify N-benzylglycine and any impurities based on their retention times and mass spectra. For quantification, use a calibration curve generated from the derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of N-benzylglycine.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Deuterated chloroform - CDCl₃)

  • N-benzylglycine sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the N-benzylglycine sample in a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the known structure of N-benzylglycine.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the N-benzylglycine molecule.

Instrumentation:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)

Reagents:

  • N-benzylglycine sample

Procedure:

  • Sample Preparation: Place a small amount of the solid N-benzylglycine sample directly on the ATR crystal or prepare a KBr pellet.

  • Data Acquisition: Collect the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in N-benzylglycine, such as the N-H, C=O (carboxylic acid), C-N, and aromatic C-H bonds.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a conceptual representation of the analytical process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_validation Method Validation Phase cluster_comparison Comparative Analysis define_attributes Define Analytical Attributes (Purity, Impurity Profile) select_methods Select Potential Methods (HPLC, GC-MS, NMR, FTIR) define_attributes->select_methods hplc_val HPLC Validation (Specificity, Linearity, LOD, LOQ, Accuracy, Precision) select_methods->hplc_val gcms_val GC-MS Validation (Specificity, Linearity, LOD, LOQ, Accuracy, Precision) select_methods->gcms_val nmr_ftir_val NMR & FTIR (Structural Confirmation) select_methods->nmr_ftir_val compare_data Compare Performance Data hplc_val->compare_data gcms_val->compare_data nmr_ftir_val->compare_data select_optimal Select Optimal Method(s) for Routine Use compare_data->select_optimal

Caption: Workflow for cross-validating analytical methods.

AnalyticalProcess cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_spectroscopy Spectroscopic Analysis Sample N-Benzylglycine Sample HPLC_Prep Sample Preparation (Dissolution) Sample->HPLC_Prep GCMS_Prep Sample Preparation (Derivatization) Sample->GCMS_Prep NMR NMR Analysis Sample->NMR FTIR FTIR Analysis Sample->FTIR HPLC_Inject Injection HPLC_Prep->HPLC_Inject HPLC_Separation Chromatographic Separation HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection HPLC_Separation->HPLC_Detect HPLC_Data Quantitative Data (Purity, Impurities) HPLC_Detect->HPLC_Data GCMS_Inject Injection GCMS_Prep->GCMS_Inject GCMS_Separation Gas Chromatographic Separation GCMS_Inject->GCMS_Separation GCMS_Detect Mass Spectrometry Detection GCMS_Separation->GCMS_Detect GCMS_Data Impurity Profile & Quantification GCMS_Detect->GCMS_Data Structural_Data Structural Confirmation NMR->Structural_Data FTIR->Structural_Data

Caption: Overview of the analytical process for N-benzylglycine.

Safety Operating Guide

Proper Disposal of (2-Methyl-benzylamino)-acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat (2-Methyl-benzylamino)-acetic acid as a hazardous chemical waste. Disposal should be conducted through an approved waste disposal plant. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following information is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the substance.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous chemical waste.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed in a controlled and compliant manner. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Identify the waste as a non-halogenated organic solid.

    • Segregate it from other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.

    • The label should include:

      • The full chemical name: "this compound"

      • The CAS Number: 702629-73-0[2]

      • Hazard pictograms, if available from a similar compound's SDS (e.g., irritant).

      • The words "Hazardous Waste".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all necessary information about the waste, including its name and any known hazards.

IV. Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂ChemSrc[2]
Molecular Weight 179.216 g/mol ChemSrc[2]
CAS Number 702629-73-0ChemSrc[2]

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have (2-Methyl-benzylamino)- acetic acid for disposal is_sds_available Is a specific SDS available? start->is_sds_available consult_sds Consult SDS Section 13 for disposal information is_sds_available->consult_sds Yes treat_as_hazardous Treat as hazardous waste based on similar compounds and best practices is_sds_available->treat_as_hazardous No identify_waste Identify as non-halogenated organic solid waste consult_sds->identify_waste treat_as_hazardous->identify_waste segregate_waste Segregate from incompatible materials identify_waste->segregate_waste label_container Use a dedicated, labeled waste container segregate_waste->label_container store_safely Store in a designated hazardous waste accumulation area label_container->store_safely contact_ehs Contact EHS or licensed waste contractor for disposal store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.